3-Butoxypiperidine
説明
BenchChem offers high-quality 3-Butoxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butoxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-butoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-7-11-9-5-4-6-10-8-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTCSRKIJRCDCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655708 | |
| Record name | 3-Butoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946725-65-1 | |
| Record name | 3-Butoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946725-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigating the In Vitro Mechanism of Action of 3-Butoxypiperidine: A Hypothetical Framework for Target Deconvolution
An In-Depth Technical Guide
Abstract: The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of neuroactive compounds.[1] 3-Butoxypiperidine, an N-unsubstituted piperidine with an alkoxy modification, represents a simple yet intriguing chemical entity whose pharmacological profile is not extensively documented in public literature. This guide presents a hypothetical, yet scientifically rigorous, framework for the in vitro characterization of its mechanism of action. Drawing from the known pharmacology of related piperidine derivatives, we postulate that 3-butoxypiperidine may interact with key central nervous system targets, namely sigma receptors and/or N-methyl-D-aspartate (NMDA) receptors.[2][3] This document provides experienced researchers with a comprehensive, step-by-step strategy to elucidate this compound's primary biological targets and functional activity, complete with detailed experimental protocols, data interpretation guidelines, and the causal logic behind methodological choices.
Introduction and Rationale
The piperidine ring's conformational flexibility allows it to present substituents in precise three-dimensional orientations, making it an ideal scaffold for interacting with complex protein targets. While numerous substituted piperidines have been developed as potent analgesics, antipsychotics, and channel blockers, the specific biological activities of 3-butoxypiperidine remain to be characterized.[4][5] The presence of a basic nitrogen atom and a moderately lipophilic butoxy group suggests potential interactions with transmembrane proteins, such as G-protein coupled receptors (GPCRs) or ion channels.
Given the lack of specific literature on 3-butoxypiperidine, our investigative approach is guided by inference from structurally analogous compounds. Two prominent targets for simple piperidine derivatives are the sigma-1 receptor (S1R), an intracellular chaperone protein, and the NMDA receptor, a glutamate-gated ion channel.[2][3] This guide will therefore focus on a dual-hypothesis approach to systematically test for interactions with these two high-probability targets.
Hypothesis I: 3-Butoxypiperidine as a Sigma-1 Receptor Modulator
The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates a variety of cellular functions, including calcium signaling and cellular stress responses.[6] Many known S1R ligands, such as (+)-pentazocine and (+)-3-PPP, feature a core piperidine ring.[2][7] We hypothesize that 3-butoxypiperidine may bind to and modulate S1R activity.
Experiment 1: S1R Radioligand Binding Assay
The foundational experiment is to determine if 3-butoxypiperidine binds to the S1R and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.
Causality Behind Experimental Choices:
-
Radioligand: We use -pentazocine, a high-affinity and selective radioligand for the S1R, to label the target sites.[8]
-
Tissue Source: Guinea pig brain homogenates are used as they provide a high density of S1R, ensuring a robust signal.
-
Non-Specific Binding: Haloperidol, a high-affinity S1R ligand, is used at a high concentration (e.g., 10 µM) to define non-specific binding—the portion of radioligand signal that is not displaced and therefore not bound to the S1R. This is a critical control for data integrity.
Detailed Protocol:
-
Membrane Preparation: Homogenize fresh guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Collect the supernatant and centrifuge at 30,000 x g for 30 min at 4°C to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane homogenate (final protein concentration ~100 µ g/well ).
-
50 µL of -pentazocine (final concentration ~2 nM).
-
25 µL of 3-butoxypiperidine at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle for total binding.
-
For non-specific binding (NSB) wells, add 25 µL of 10 µM Haloperidol.
-
-
Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percent inhibition of specific binding against the log concentration of 3-butoxypiperidine. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Hypothetical S1R Binding Affinity
| Compound | Target | Radioligand | Kᵢ (nM) |
| 3-Butoxypiperidine | Sigma-1 Receptor | -pentazocine | 125 |
| Haloperidol (Control) | Sigma-1 Receptor | -pentazocine | 3.5 |
Visualization: Radioligand Binding Workflow
Caption: Workflow for a competitive radioligand binding assay.
Hypothesis II: 3-Butoxypiperidine as an NMDA Receptor Antagonist
NMDA receptors are critical for synaptic plasticity, but their overactivation leads to excitotoxicity, a key process in neurodegenerative diseases.[9] Several piperidine-containing compounds, such as phencyclidine (PCP) and 3-((+/-)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), are well-known NMDA receptor antagonists.[3][10][11] We hypothesize that 3-butoxypiperidine may non-competitively block the NMDA receptor ion channel.
Experiment 2: Whole-Cell Patch-Clamp Electrophysiology
To assess functional inhibition of the NMDA receptor, whole-cell patch-clamp is the definitive technique. It allows for direct measurement of ion flow through the channel in response to agonist application.
Causality Behind Experimental Choices:
-
Cell System: Primary cortical neurons or HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A) are used. These provide a robust and reproducible source of NMDA receptors.[12]
-
Agonists: Both glutamate (the endogenous agonist) and glycine (a required co-agonist) are used to activate the receptor.[12]
-
Voltage Clamp: Cells are voltage-clamped at a negative potential (e.g., -70 mV) to maintain a driving force for cation influx. The Mg²⁺ block, which is voltage-dependent, is typically removed by using a Mg²⁺-free external solution to isolate the effect of the test compound.[12]
Detailed Protocol:
-
Cell Culture: Plate primary cortical neurons or transfected HEK293 cells on glass coverslips and culture for 5-10 days.
-
Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Perfuse with an external solution (containing NaCl, KCl, CaCl₂, glucose, HEPES, pH 7.4) and a co-agonist (10 µM glycine).
-
Patching: Using a glass micropipette filled with an internal solution, form a gigaseal with a target cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell's voltage at -70 mV.
-
Agonist Application: Apply a solution containing 100 µM NMDA + 10 µM glycine for 2-3 seconds to evoke an inward current. Establish a stable baseline response.
-
Compound Application: Perfuse the cell with 3-butoxypiperidine at a specific concentration for 2-3 minutes.
-
Test for Inhibition: While still in the presence of the compound, re-apply the NMDA/glycine solution and measure the resulting current.
-
Washout & Analysis: Wash out the compound and ensure the NMDA-evoked current returns to baseline. Repeat steps 5-6 for a range of concentrations to generate a dose-response curve and calculate the IC₅₀.
Data Presentation: Hypothetical NMDA Receptor Inhibition
| Parameter | Value |
| Cell Type | Rat Primary Cortical Neurons |
| Agonists | 100 µM NMDA + 10 µM Glycine |
| Holding Potential | -70 mV |
| IC₅₀ of 3-Butoxypiperidine | 5.2 µM |
Visualization: NMDA Receptor Signaling and Patch-Clamp Workflow
Caption: Simplified NMDA receptor signaling pathway.
Caption: Workflow for a whole-cell patch-clamp experiment.
Conclusion and Future Directions
This guide outlines a targeted, hypothesis-driven strategy for the initial characterization of 3-butoxypiperidine's in vitro mechanism of action. By systematically evaluating its interaction with the high-probability sigma-1 and NMDA receptors, researchers can efficiently determine if it engages these key neurological targets. Positive results from these assays—a significant binding affinity (Ki) at the S1R or a potent functional block (IC₅₀) of NMDA currents—would provide a strong foundation for its classification as a novel neuromodulator.
Should these initial hypotheses prove negative, a broader screening approach would be warranted. This could include evaluating its activity at other common piperidine targets, such as opioid receptors, dopamine transporters, or acetylcholinesterase, as well as general cytotoxicity screening against various cell lines.[4][13][14] The logical progression of in vitro assays detailed herein provides a robust and efficient pathway to deconvolve the molecular mechanism of this novel chemical entity.
References
- Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). PubMed.
- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol
- A Comparative Analysis of Piperidine Derivatives in Anticancer Research. Benchchem.
- Practical Applications of Piperidine Derivatives in Drug Discovery: Applic
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI.
- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evalu
- Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
- Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. (2003).
-
Synthesis and pharmacological evaluation of 3-[5-(aryl-[1][13][14]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. (2020). Semantic Scholar.
- Synthesis and Pharmacological Evalu
- [Summarizing Description of the Pharmacology of Budipine, a New 4,4-diphenylpiperidine Derivative Used in Parkinson Therapy (Author's Transl)]. PubMed.
- NMDA receptor. Wikipedia.
- (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. (1991). PubMed.
- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). MDPI.
- NMDA receptor antagonist. Wikipedia.
- (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. (1989). PubMed.
- Sigma Receptors.
- Sigma Receptors.
- CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity. (1986). PubMed.
- Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. (2025). Semantic Scholar.
- The NMDA-receptor antagonist CPP abolishes neurogenic 'wind-up pain' after intrathecal administr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Summarizing description of the pharmacology of budipine, a new 4,4-diphenylpiperidine derivative used in Parkinson therapy (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma Receptors [sigmaaldrich.com]
- 9. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 11. The NMDA-receptor antagonist CPP abolishes neurogenic 'wind-up pain' after intrathecal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMDA receptor - Wikipedia [en.wikipedia.org]
- 13. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Pharmacokinetic Profiling of 3-Butoxypiperidine Derivatives: A Comprehensive Technical Guide
Executive Summary
The 3-butoxypiperidine scaffold (CAS 946725-65-1) has emerged as a highly privileged building block in modern medicinal chemistry[1]. It is frequently utilized in the design of central nervous system (CNS) therapeutics, such as thiazolylpiperazine derivatives targeting α -synucleopathies like Parkinson's disease[2], as well as systemic agents including matrix metalloprotease (MMP) inhibitors[3]. While the piperidine motif generally enhances druggability by improving metabolic stability and facilitating membrane transport[4], the addition of the lipophilic butoxy chain introduces specific pharmacokinetic (PK) variables. This whitepaper outlines the critical physicochemical properties, in vitro profiling workflows, and in vivo optimization strategies required to successfully develop 3-butoxypiperidine derivatives into viable clinical candidates.
Physicochemical Foundations & ADME Implications
The pharmacokinetic behavior of 3-butoxypiperidine derivatives is governed by a structural duality that must be carefully balanced during lead optimization:
-
The Piperidine Ring: Confers basicity to the molecule. At physiological pH (7.4), the basic amine allows the molecule to exist in an equilibrium between its water-soluble ionized form and its membrane-permeable neutral form[4].
-
The 3-Butoxy Chain: Enhances lipophilicity, which is critical for crossing the blood-brain barrier (BBB). However, this extended alkyl chain also increases the likelihood of nonspecific plasma protein binding and recognition by efflux transporters[5].
Table 1: Representative Physicochemical Properties of the Scaffold
| Property | Typical Value Range | ADME Implication |
| Molecular Weight | 157.25 g/mol [1] | Highly ligand-efficient; leaves ample room for functionalization while adhering to the Rule of 5. |
| LogP (Calculated) | 1.8 – 2.5 | Optimal for passive transcellular permeability and BBB penetration. |
| pKa (Basic Amine) | 9.2 – 9.8 | Ensures solubility in gastric fluid; dictates the ionized/unionized ratio in plasma. |
| Topological Polar Surface Area | ~21 Ų | Excellent for CNS penetration (ideally < 90 Ų for BBB crossing). |
In Vitro Pharmacokinetic Profiling Workflows
To ensure that 3-butoxypiperidine derivatives achieve therapeutic concentrations at their target sites without rapid clearance, a tiered in vitro profiling strategy is employed. The workflow transitions from basic physicochemical screening to complex cellular barrier models.
Caption: Tiered pharmacokinetic and ADME profiling workflow for 3-butoxypiperidine derivatives.
Detailed Experimental Protocol: MDCK-MDR1 Permeability Assay
Because many 3-butoxypiperidine derivatives are developed for CNS indications, assessing BBB permeability and P-glycoprotein (P-gp) efflux liability is paramount. The is the gold standard for this application. Causality: MDCK-MDR1 cells are specifically chosen over Caco-2 cells because they isolate P-gp mediated efflux without the confounding presence of multiple intestinal transporters, providing a more accurate model of the blood-brain barrier[6][7].
Step-by-Step Methodology (Self-Validating System)
-
Cell Culture & Seeding: Seed Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) onto semi-permeable polycarbonate inserts (e.g., Transwell, 0.33 cm²) at a density of ~60,000 cells/cm². Culture for 4–5 days to form a confluent polarized monolayer[8].
-
Monolayer Integrity Verification (Validation Step): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Only wells exhibiting a TEER > 1,000 Ω·cm² are utilized to ensure tight junction integrity and rule out paracellular leakage[8]. A fluorescent paracellular marker (e.g., Lucifer Yellow) should be run in parallel.
-
Compound Dosing: Prepare the 3-butoxypiperidine test compound at 10 μM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
-
Apical to Basolateral (A-B): Add compound to the apical chamber to measure passive permeability.
-
Basolateral to Apical (B-A): Add compound to the basolateral chamber to measure active efflux.
-
Control Validation: Run Prazosin or Digoxin as a positive P-gp substrate control to confirm transporter functionality[6][9].
-
-
Incubation & Sampling: Incubate the plates at 37°C for 60 minutes. Collect aliquots from the receiver chambers at predefined time points[6].
-
LC-MS/MS Quantification: Quench samples with ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000×g for 5 minutes and analyze the supernatant via LC-MS/MS[8].
-
Data Calculation: Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER ≥ 2.0 indicates that the derivative is a P-gp substrate, which may restrict brain penetration[6].
Metabolic Biotransformation & Clearance Mechanisms
While the piperidine ring itself demonstrates excellent metabolic stability[4][5], the 3-butoxy ether linkage and its extended aliphatic chain serve as primary "soft spots" for cytochrome P450 (CYP) mediated Phase I metabolism. The electron-withdrawing nature of the oxygen atom slightly reduces the basicity of the adjacent carbons, yet the terminal end of the chain remains highly susceptible to oxidation[5].
Primary Metabolic Pathways:
-
O-Dealkylation: CYP3A4-mediated cleavage of the ether bond, yielding piperidin-3-ol and butyraldehyde.
-
Aliphatic Hydroxylation: Oxidation primarily occurring at the ω or ω−1 position of the butoxy chain.
-
N-Oxidation / N-Dealkylation: Occurs at the piperidine nitrogen, heavily dependent on the specific N-substituent of the derivative.
Caption: Primary Phase I and Phase II metabolic biotransformation pathways of the 3-butoxypiperidine scaffold.
In Vivo Pharmacokinetics & Lead Optimization Strategies
Following in vitro validation, compounds are advanced to via cassette dosing to determine systemic clearance (Cl), volume of distribution (Vd), and half-life (t1/2)[8]. If a 3-butoxypiperidine derivative exhibits poor in vivo PK, structural interventions must be applied to the scaffold.
Table 2: Typical In Vivo PK Parameters & Optimization Strategies
| Parameter | Target Range | Optimization Strategy for the Scaffold |
| Clearance (Cl) | < 30 mL/min/kg | Block O-dealkylation by introducing steric hindrance (e.g., α -methyl groups) near the ether oxygen. |
| Volume of Distribution (Vd) | 1.5 – 5.0 L/kg | Modulate the basicity (pKa) of the piperidine nitrogen (e.g., via fluorination of the ring) to prevent excessive tissue trapping. |
| Half-life (t1/2) | 2 – 6 hours | Introduce terminal fluorine atoms to the butoxy chain to resist ω -aliphatic hydroxylation. |
| Bioavailability (F%) | > 40% | Formulate the derivative as a hydrochloride salt to enhance gastrointestinal dissolution[10]. |
Conclusion
The 3-butoxypiperidine scaffold offers an excellent balance of basicity and lipophilicity, making it a highly versatile pharmacophore for both CNS and systemic targets. By systematically profiling its permeability via MDCK-MDR1 assays and identifying metabolic soft spots through microsomal stability testing, drug development professionals can rationally design derivatives that achieve optimal pharmacokinetic exposure, bypass P-gp efflux, and maintain robust target engagement.
References
-
[10] NextSDS. 3-BUTOXYPIPERIDINE — Chemical Substance Information. NextSDS. URL: [Link]
-
[3] Google Patents. Aromatic sulfone hydroxamic acid metalloprotease inhibitor (EP1042290A1). URL:
-
[2] Google Patents. Thiazolylpiperazine derivatives (US8722681B2). URL:
-
[6] Evotec. MDCK-MDR1 Permeability Assay Protocol. Evotec. URL:[Link]
-
[4] National Institutes of Health (PubMed). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. NIH. URL:[Link]
-
[7] Creative Biolabs. MDCK Permeability. Creative Biolabs. URL:[Link]
-
[8] National Institutes of Health (PMC). Integrated Pharmacokinetic-Driven Approach to Screen Candidate Anticancer Drugs for Brain Tumor Chemotherapy. PMC. URL:[Link]
-
[9] Ovid. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. URL:[Link]
Sources
- 1. 946725-65-1 | CAS DataBase [m.chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP1042290A1 - Aromatic sulfone hydroxamic acid metalloprotease inhibitor - Google Patents [patents.google.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. nextsds.com [nextsds.com]
The Compass of Affinity: A Technical Guide to the Receptor Binding of 3-Butoxypiperidine Analogues
Foreword: Navigating the Complex Landscape of CNS Receptor Pharmacology
In the intricate world of neuropharmacology, the piperidine scaffold stands as a cornerstone for the design of centrally active agents.[1][2] Its conformational flexibility and synthetic tractability have made it a privileged structure in the medicinal chemist's arsenal. This guide delves into a specific and promising subclass: 3-butoxypiperidine analogues. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of their receptor binding affinity, the methodologies to assess it, and the critical thinking behind these experimental choices. We will journey from the fundamental principles of ligand-receptor interactions to the nuanced interpretation of binding data, equipping you with the knowledge to navigate this exciting area of drug discovery.
The 3-Butoxypiperidine Scaffold: A Privileged Motif for CNS Targets
The 3-butoxypiperidine core offers a unique combination of a basic nitrogen atom, essential for interacting with acidic residues in receptor binding pockets, and a flexible butoxy group that can explore hydrophobic regions. This seemingly simple structure has proven to be a versatile starting point for developing ligands with significant affinity for a range of central nervous system (CNS) receptors, including dopamine, sigma, and serotonin receptors. The strategic modification of this scaffold allows for the fine-tuning of receptor selectivity and pharmacokinetic properties.
Key Structural Features and Their Implications
-
The Piperidine Ring: This saturated heterocycle can adopt various conformations (chair, boat, twist-boat), influencing the spatial orientation of its substituents. The nitrogen atom is typically protonated at physiological pH, forming a crucial ionic interaction with negatively charged amino acid residues (e.g., aspartate) in the binding pocket of many G-protein coupled receptors (GPCRs).[3]
-
The 3-Butoxy Group: The position and nature of the alkoxy substituent are critical determinants of binding affinity and selectivity. The four-carbon chain of the butoxy group provides a degree of lipophilicity, facilitating interactions with hydrophobic pockets within the receptor. The ether linkage introduces a potential hydrogen bond acceptor site.
-
Chirality at the 3-Position: The carbon atom bearing the butoxy group is a stereocenter, meaning that 3-butoxypiperidine analogues can exist as enantiomers. It is a well-established principle in pharmacology that stereoisomers can exhibit vastly different affinities and efficacies for their biological targets. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are paramount.
Major Receptor Targets and the Significance of 3-Butoxypiperidine Ligands
The versatility of the 3-butoxypiperidine scaffold has led to the discovery of ligands with significant affinity for several key CNS receptor families.
Dopamine Receptors: Modulating Neurotransmission
Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are pivotal in regulating motor control, motivation, and reward.[4] Dysregulation of the dopaminergic system is implicated in disorders such as Parkinson's disease, schizophrenia, and addiction.[3][5]
3-Alkoxypiperidine derivatives, such as the well-studied (-)-3-PPP (3-(3-hydroxyphenyl)-N-propylpiperidine), have demonstrated a unique profile of acting as agonists at dopamine autoreceptors and antagonists at postsynaptic receptors.[6] This dual activity highlights the potential for developing modulators with fine-tuned control over dopaminergic signaling. The exploration of 3-butoxypiperidine analogues in this space aims to optimize affinity and selectivity for specific dopamine receptor subtypes, particularly the D2 and D3 receptors, which are prominent targets for antipsychotic and anti-addiction therapies.[5]
Signaling Pathway: Dopamine D2 Receptor (Gi/o-coupled)
Caption: Dopamine D2 receptor signaling cascade.
Sigma Receptors: Enigmatic Modulators of Cellular Function
Sigma receptors, with their two main subtypes σ1 and σ2, are not classical neurotransmitter receptors but rather intracellular chaperone proteins.[7][8] They are implicated in a wide array of cellular processes, including ion channel modulation, cell survival, and neurotransmitter release.[9] Ligands targeting sigma receptors have shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[8][10]
Piperidine derivatives are a well-established class of high-affinity sigma receptor ligands.[11][12] The 3-butoxypiperidine scaffold provides a framework for developing novel sigma receptor modulators. The lipophilicity and hydrogen bonding capacity of the butoxy group can be systematically varied to probe the binding pocket of these unique receptors.
Serotonin Receptors: A Complex Family with Diverse Roles
The serotonin (5-HT) receptor system is incredibly diverse, with 14 known subtypes mediating a vast range of physiological and psychological functions, including mood, anxiety, and cognition.[13][14] A number of successful drugs, particularly antidepressants, target the serotonergic system.[15][16]
While less explored for 3-butoxypiperidine analogues compared to dopamine and sigma receptors, the structural similarities between the binding sites of aminergic GPCRs suggest that this scaffold could yield potent and selective ligands for specific 5-HT receptor subtypes. For instance, the 5-HT3 receptor, a ligand-gated ion channel, is a target for antiemetics, and its modulation by novel piperidine-based compounds is an active area of research.[17]
Experimental Workflow for Assessing Receptor Binding Affinity
Determining the binding affinity of novel 3-butoxypiperidine analogues is a cornerstone of their pharmacological characterization. The following section outlines the key experimental protocols and the rationale behind their application.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and its receptor. These assays are highly sensitive, reproducible, and provide quantitative data on binding affinity (Ki).
-
Preparation of Receptor Source:
-
This can be a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells), or tissue homogenates from a specific brain region known to have high receptor density.
-
Causality: The choice of receptor source depends on the desired purity and physiological relevance. Cell lines offer a clean system with a high density of a single receptor subtype, minimizing off-target binding. Tissue homogenates provide a more physiologically relevant context but may contain a mixture of receptor subtypes.
-
-
Selection of Radioligand:
-
Assay Incubation:
-
A constant concentration of the radioligand and receptor preparation are incubated with varying concentrations of the unlabeled test compound (the 3-butoxypiperidine analogue).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapid filtration through glass fiber filters is the most common method. The filters trap the receptor-bound radioligand, while the free radioligand passes through.
-
Causality: The filtration must be rapid to prevent significant dissociation of the ligand-receptor complex during the washing steps.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Emerging and Complementary Techniques
While radioligand binding assays are robust, non-radioactive methods are gaining traction due to safety and cost considerations.
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands or employ techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET) to monitor ligand binding.
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on ligand-receptor interactions, offering insights into both the association and dissociation rates.
Structure-Activity Relationship (SAR) of 3-Butoxypiperidine Analogues
The systematic modification of the 3-butoxypiperidine scaffold and the subsequent evaluation of receptor binding affinity allow for the elucidation of the Structure-Activity Relationship (SAR). This provides a roadmap for designing more potent and selective ligands.
Key SAR Insights
| Modification | Observation on Binding Affinity | Rationale |
| Alkoxy Chain Length | Varies depending on the receptor. Shorter or longer chains can either enhance or diminish affinity. | The optimal chain length achieves the best fit within the hydrophobic pocket of the specific receptor. |
| N-Substitution | The nature of the substituent on the piperidine nitrogen is a major determinant of affinity and selectivity. Bulky or aromatic groups can significantly alter the binding profile. | The N-substituent can interact with accessory binding sites and influence the orientation of the entire molecule within the binding pocket. |
| Stereochemistry at C3 | Enantiomers often exhibit significant differences in binding affinity. | The three-dimensional arrangement of atoms in one enantiomer may allow for more favorable interactions with the chiral environment of the receptor's binding site. |
| Aromatic Ring Substitution | For analogues containing a phenyl group (e.g., on the N-substituent), the position and nature of substituents on this ring can fine-tune affinity. | Substituents can alter the electronic properties and steric profile of the molecule, influencing interactions with specific amino acid residues. |
For instance, in a series of piperidine-based dopamine transporter (DAT) inhibitors, the 3-n-propyl derivative was found to be significantly more potent than cocaine.[18] This highlights the profound impact of the substituent at the 3-position on binding affinity. Similarly, for sigma receptor ligands, the introduction of more planar and hydrophilic groups has been observed to decrease affinity for both σ1 and σ2 subtypes.[11]
Conclusion and Future Directions
The 3-butoxypiperidine scaffold represents a fertile ground for the discovery of novel CNS-active agents. This guide has provided a comprehensive overview of the key receptor targets, the experimental methodologies for assessing binding affinity, and the underlying principles of SAR. The journey from a lead compound to a clinical candidate is long and arduous, but a thorough understanding of receptor binding is the critical first step.
Future research in this area will likely focus on:
-
Subtype-Selective Ligands: The development of analogues with high selectivity for individual receptor subtypes (e.g., D3 vs. D2, or σ1 vs. σ2) to minimize off-target effects.
-
Functional Characterization: Moving beyond binding affinity to assess the functional activity of these compounds (i.e., whether they are agonists, antagonists, or allosteric modulators).
-
In Vivo Evaluation: Assessing the pharmacokinetic properties, efficacy, and safety of promising analogues in relevant animal models of CNS disorders.
By integrating the principles and protocols outlined in this guide, researchers can systematically explore the chemical space around the 3-butoxypiperidine core and unlock its full potential for the development of next-generation therapeutics for a wide range of neurological and psychiatric conditions.
References
- Hyttel, J. (-)
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Blaszczyk, B., & Gieldanowski, J. (1976). Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 24(1), 159-168.
-
Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., ... & Kim, Y. (1998). N-Alkoxy Analogues of 3,4,5-Trihydroxypiperidine. The Journal of Organic Chemistry, 63(14), 4766-4773. [Link]
-
Iyengar, S., Mick, S. J., Dilworth, V. M., Michel, J., Lanthorn, T. H., & Wood, P. L. (1991). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology, 30(8), 915-922. [Link]
-
Zhu, J., Chen, W., Zhang, L., Liu, D., Zhang, H., George, A., ... & Zhan, C. G. (2013). Chemistry and pharmacological studies of 3-alkoxy-2,5-disubstituted-pyridinyl compounds as novel selective α4β2 nicotinic acetylcholine receptor ligands that reduce alcohol intake in rats. Journal of Medicinal Chemistry, 56(7), 3000-3011. [Link]
-
ResearchGate. Binding Affinities for the σ 1 and σ 2 Receptor of Compounds 19, 31, and 69−88. [Link]
-
Kozikowski, A. P., Araldi, G. L., Boja, J. W., Johnson, K. M., Flippen-Anderson, J. L., George, C., & Saiah, E. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 41(11), 1962-1969. [Link]
-
Wikipedia. Sigma receptor. [Link]
-
Marra, A., Rossi, D., Pignataro, L., Schepmann, D., Wünsch, B., & Collina, S. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Bioorganic & Medicinal Chemistry, 19(24), 7612-7622. [Link]
-
Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European Journal of Medicinal Chemistry, 41(3), 387-396. [Link]
-
Newman, A. H., & Blaylock, B. L. (2020). The dopamine 3 receptor as a candidate biomarker and therapeutic for opioid use disorder. Addiction Biology, 25(6), e12839. [Link]
-
Tou, M. I., & Horne, J. R. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. MDPI. [Link]
-
Stürzebecher, J., Prasa, D., Wikström, P., & Vieweg, H. (1995). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition, 9(1), 87-99. [Link]
-
Aldrich, J. V., et al. (2010). NIH Public Access. KU ScholarWorks. [Link]
-
ResearchGate. Kappa opioid analgesics: Synthesis and structure-activity relationships of substituted piperidines. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
BindingDB. Binding Database. [Link]
-
Largent, B. L., Wikström, H., Gundlach, A. L., & Snyder, S. H. (1989). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology, 161(2-3), 263-266. [Link]
-
Ye, N., et al. (2020). Bupropion Inhibits Serotonin Type 3AB Heteromeric Channels at Clinically Relevant Concentrations. Molecular Pharmacology, 97(3), 171-179. [Link]
-
Martinez-Alvarez, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5393. [Link]
-
ResearchGate. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands. [Link]
-
PLOS One. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations. [Link]
-
Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(5), 923-933. [Link]
-
Wang, S., et al. (2018). STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. Nature, 555(7695), 269-273. [Link]
-
Ye, N., et al. (2020). Bupropion Inhibits Serotonin Type 3AB Heteromeric Channels at Clinically Relevant Concentrations. Molecular Pharmacology, 97(3), 171-179. [Link]
-
Figueroa-Hall, L., et al. (2025). The Heteromeric Dopamine Receptor D2:D3 Controls the Gut Recruitment and Suppressive Activity of Regulatory T-Cells. MDPI. [Link]
-
Wikipedia. Dopamine receptor. [Link]
-
Dai, A., et al. (2019). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Acta Pharmacologica Sinica, 40(8), 1137-1148. [Link]
-
Wikipedia. 5-HT receptor. [Link]
-
PharmGKB. Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of (-)-3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma receptor - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sigma Receptors [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 15. Bupropion Inhibits Serotonin Type 3AB Heteromeric Channels at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Butoxypiperidine Blood-Brain Barrier Permeability: A Comprehensive Methodological Guide
Executive Summary & Physicochemical Rationale
In central nervous system (CNS) drug discovery, the evaluation of blood-brain barrier (BBB) permeability is a critical bottleneck. 3-Butoxypiperidine (CAS 946725-65-1)[1.1] is a secondary amine featuring a lipophilic butyl ether moiety. As a chemical building block and pharmacophore, its structural profile presents a classic dichotomy in BBB permeability:
-
High Lipophilicity: The butoxy chain significantly increases the partition coefficient (LogP), theoretically favoring passive transcellular diffusion across the lipid bilayers of the BBB.
-
Cationic Liability: The piperidine nitrogen possesses a pKa of approximately 9.5–10.5. At a physiological pH of 7.4, the molecule is predominantly protonated. Protonated, lipophilic amines are classic substrates for P-glycoprotein (P-gp / MDR1) , a major efflux transporter located on the luminal membrane of brain capillary endothelial cells.
To rigorously evaluate the CNS penetrance of 3-butoxypiperidine, researchers must deploy a tiered, self-validating experimental pipeline. This guide outlines the causality and step-by-step protocols for decoupling passive diffusion from active efflux, culminating in the determination of the clinically relevant unbound brain fraction ( Kp,uu,brain ).
Experimental Workflow Design
Our evaluation strategy follows a strict logical progression. We begin with high-throughput, cell-free assays to establish baseline passive permeability, progress to polarized cell models to identify efflux liabilities, and conclude with in vivo microdialysis to validate actual extracellular target exposure.
Fig 1. Tiered experimental workflow for evaluating 3-butoxypiperidine BBB permeability.
Tier 1: High-Throughput Cell-Free Screening (PAMPA-BBB)
Causality & Principle
Before investigating complex active transport mechanisms, we must isolate and quantify the molecule's inherent ability to passively diffuse across a lipid membrane. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) utilizes a lipid-oil-lipid tri-layer (typically porcine brain lipid dissolved in dodecane) to simulate the tight junctions of the BBB without the confounding variables of active transporters or cellular metabolism[2.3, 2.12].
Step-by-Step Protocol
-
Membrane Preparation: Coat the porous filter of a 96-well donor plate with 4–5 µL of a 2% (w/v) porcine brain lipid extract in dodecane.
-
Donor Solution Formulation: Dissolve 3-butoxypiperidine in DMSO to create a 10 mM stock. Dilute the stock into phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is ≤1% to prevent artificial membrane degradation)[2.8].
-
Assay Assembly: Add 150 µL of the donor solution to the donor plate wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate wells. Carefully couple the donor plate onto the acceptor plate.
-
Incubation: Incubate the coupled assembly at room temperature for 5 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates. Extract 50 µL aliquots from both donor and acceptor compartments. Add an internal standard and quantify 3-butoxypiperidine concentrations using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Data Calculation: Calculate the apparent permeability ( Papp ) using the standard steady-state flux equation. A Papp>4.0×10−6 cm/s indicates high passive brain penetrance.
Tier 2: Cell-Based Efflux Assessment (MDCK-MDR1)
Causality & Principle
Because 3-butoxypiperidine is a basic amine, high passive permeability in PAMPA does not guarantee in vivo CNS exposure. The molecule may be actively pumped back into the bloodstream by P-glycoprotein. We utilize Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene (encoding P-gp)[2.1]. By measuring transport in both the Apical-to-Basolateral (A-B, mimicking blood-to-brain) and Basolateral-to-Apical (B-A, mimicking brain-to-blood) directions, we can calculate the Efflux Ratio (ER)[2.5, 2.6].
Fig 2. Bidirectional transport mechanism in the MDCK-MDR1 cellular assay.
Step-by-Step Protocol
-
Cell Culture & Seeding: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate Transwell inserts (0.4 µm pore size) in 24-well plates. Culture for 4–5 days to form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 150 Ω·cm² are viable for the assay.
-
Dosing (Bidirectional):
-
A-B Transport: Wash cells with Hank's Balanced Salt Solution (HBSS, pH 7.4). Add 10 µM 3-butoxypiperidine to the Apical chamber. Add blank HBSS to the Basolateral chamber.
-
B-A Transport: Add 10 µM 3-butoxypiperidine to the Basolateral chamber. Add blank HBSS to the Apical chamber.
-
-
Incubation: Incubate at 37°C, 5% CO₂, for 120 minutes. Include Lucifer Yellow (a paracellular marker) to confirm monolayer integrity post-assay[2.1].
-
Sampling & Analysis: Collect aliquots from the receiver compartments at 120 minutes. Quantify via LC-MS/MS.
-
Data Calculation:
-
Calculate Papp(A−B) and Papp(B−A) .
-
Calculate Efflux Ratio (ER) = Papp(B−A)/Papp(A−B) . An ER ≥2.0 indicates that 3-butoxypiperidine is a substrate for P-gp efflux.
-
Tier 3: In Vivo Microdialysis (Unbound Brain Exposure)
Causality & Principle
Total brain concentration ( Kp,brain ) is frequently misleading due to the non-specific binding of lipophilic compounds (like 3-butoxypiperidine) to brain tissue lipids. To determine the actual pharmacological driving force—the unbound drug concentration in the interstitial fluid—we utilize in vivo microdialysis[2.10, 2.13].
Step-by-Step Protocol
-
Probe Calibration (In Vitro Recovery): Before surgery, insert the microdialysis probe (e.g., CMA 12, 20 kDa cutoff) into a standard solution of 3-butoxypiperidine (100 nM) at 37°C. Perfuse artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Calculate the relative recovery rate ( Rdial ) by comparing the dialysate concentration to the standard solution[2.11].
-
Surgical Implantation: Anesthetize a Sprague-Dawley rat. Using a stereotaxic frame, implant the microdialysis guide cannula into the striatum (Coordinates: AP +0.5 mm, ML -3.0 mm, DV -4.5 mm relative to bregma). Allow 24–48 hours for recovery and BBB resealing.
-
Dosing & Sampling: Insert the microdialysis probe. Perfuse aCSF at 1.0 µL/min for a 1-hour equilibration period. Administer 3-butoxypiperidine via intravenous (IV) bolus or continuous infusion.
-
Fraction Collection: Collect dialysate fractions every 20 minutes for 4 hours using a refrigerated fraction collector. Simultaneously, draw serial blood samples via a jugular vein catheter to measure free plasma concentrations.
-
Quantification: Analyze dialysate and plasma ultrafiltrate via highly sensitive LC-MS/MS.
-
Data Calculation: Calculate the unbound brain-to-plasma partition coefficient ( Kp,uu,brain ) = AUCunbound,brain/AUCunbound,plasma . A value close to 1.0 indicates unrestricted equilibration; a value < 0.3 strongly suggests active efflux in vivo.
Quantitative Data Synthesis
To facilitate rapid decision-making, all generated data should be synthesized into a standardized matrix. Below is a representative data structure showing expected target thresholds for a lipophilic amine like 3-butoxypiperidine.
Assay / ParameterMetric MeasuredTarget Threshold for CNS DrugsExpected Profile for 3-ButoxypiperidinePAMPA-BBB Papp (Passive Diffusion) >4.0×10−6 cm/sHigh (Due to lipophilic butoxy ether)MDCK-MDR1 Papp(A−B) >15.0×10−6 cm/sModerate (Hindered by efflux)MDCK-MDR1Efflux Ratio (ER) <2.0 (Non-substrate)High (>2.0) (Piperidine N is a P-gp target)Microdialysis Kp,uu,brain >0.3 1.0 Low (<0.3) (If P-gp efflux is dominant in vivo)Plasma BindingFraction unbound ( fu,p )Compound specificLow (High lipophilicity drives protein binding) Table 1. Synthesized evaluation matrix for BBB permeability metrics.
References
-
Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol". Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates". Available at: [Link]
-
BioAssay Systems. "Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit". Available at: [Link]
-
Creative Biolabs. "MDR1-MDCK Permeability Assay Experimental Protocol". Available at: [Link]
-
Evotec. "MDCK-MDR1 Permeability Assay". Available at: [Link]
-
Domainex. "MDCK Permeability Assay". Available at: [Link]
-
PLOS One. "A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier". Available at: [Link]
-
National Center for Biotechnology Information (PMC). "In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery". Available at: [Link]
-
National Center for Biotechnology Information (PMC). "Effect of blood brain barrier permeability in recurrent high grade gliomas on the intratumoral pharmacokinetics of methotrexate: a microdialysis study". Available at: [Link]
Step-by-step laboratory synthesis of 3-butoxypiperidine
Application Note: Laboratory Synthesis and Isolation of 3-Butoxypiperidine
Abstract 3-Butoxypiperidine (CAS: 946725-65-1) is a specialized heterocyclic building block frequently utilized in the design of central nervous system (CNS) therapeutics. Notably, derivatives incorporating the 3-alkoxypiperidine motif have been investigated as active ingredients for the treatment of α -synucleinopathies, such as Parkinson's disease, due to their ability to inhibit α -synuclein-mediated toxicity [1]. This application note details a robust, two-step synthetic protocol for the preparation of 3-butoxypiperidine, emphasizing the mechanistic rationale, critical reaction parameters, and safety considerations [2, 3].
Retrosynthetic Strategy & Mechanistic Rationale
The direct alkylation of 3-hydroxypiperidine with 1-bromobutane is synthetically unviable due to the competing nucleophilicity of the secondary amine, which would preferentially undergo N -alkylation over O -alkylation. To achieve high regioselectivity, a protection-etherification-deprotection strategy is required.
-
Protection: The protocol utilizes commercially available 1-Boc-3-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) group deactivates the nitrogen lone pair through resonance, effectively eliminating its nucleophilicity.
-
Etherification (Williamson Ether Synthesis): The secondary hydroxyl group is deprotonated using Sodium Hydride (NaH) in a polar aprotic solvent (Dimethylformamide, DMF). DMF is selected to solvate the sodium cation, leaving a highly reactive, "naked" alkoxide anion that readily undergoes an SN2 displacement with 1-bromobutane.
-
Deprotection: The Boc group is cleaved under acidic conditions using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), followed by basic workup to isolate the free amine.
Synthetic workflow for 3-butoxypiperidine via Williamson ether synthesis and deprotection.
Experimental Protocols
Caution: NaH is highly reactive with water and moisture, releasing flammable hydrogen gas. TFA is highly corrosive. Perform all operations in a properly ventilated fume hood using appropriate PPE.
Step 1: Synthesis of tert-butyl 3-butoxy-1-piperidinecarboxylate
Objective: Regioselective O -alkylation of the protected piperidinol.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge the system with inert gas (N 2 or Argon).
-
Base Addition: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 30 mmol) in anhydrous DMF (40 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Alkoxide Formation: Dissolve 1-Boc-3-hydroxypiperidine (1.0 eq, 20 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes to control the evolution of hydrogen gas. Stir at 0 °C for 30 minutes.
-
Alkylation: Add 1-bromobutane (1.2 eq, 24 mmol) dropwise. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours under N 2 .
-
Quenching & Extraction: Carefully quench the reaction by adding saturated aqueous NH 4 Cl (20 mL) dropwise at 0 °C. Dilute with Ethyl Acetate (EtOAc, 100 mL) and partition the layers.
-
Washing: Wash the organic layer with distilled water (3 × 50 mL) to remove DMF, followed by brine (50 mL). Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the intermediate as a clear oil.
Step 2: Deprotection to yield 3-Butoxypiperidine
Objective: Removal of the Boc carbamate to yield the target secondary amine.
-
Reaction Setup: Dissolve the purified tert-butyl 3-butoxy-1-piperidinecarboxylate (15 mmol) in anhydrous Dichloromethane (DCM, 30 mL) in a 100 mL round-bottom flask.
-
Acidic Cleavage: Cool to 0 °C. Slowly add Trifluoroacetic acid (TFA, 15 mL). The ratio of DCM:TFA should be approximately 2:1 v/v.
-
Stirring: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor completion via TLC (ninhydrin stain).
-
Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove residual TFA.
-
Free-basing: Dissolve the resulting TFA salt in DCM (50 mL). Cool to 0 °C and basify to pH > 10 using 2M aqueous NaOH.
-
Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 25 mL). Combine the organic extracts, dry over anhydrous K 2 CO 3 (preferred over Na 2 SO 4 for amines), filter, and concentrate to yield 3-butoxypiperidine (CAS: 946725-65-1) as a pale yellow to colorless oil[2].
Analytical Characterization & Expected Data
To validate the success of the synthesis, the following analytical parameters should be confirmed. The target compound has a molecular weight of 157.25 g/mol and the molecular formula C 9 H 19 NO [2].
| Parameter | Intermediate (1-Boc-3-butoxypiperidine) | Final Product (3-Butoxypiperidine) |
| Physical State | Clear, viscous oil | Colorless to pale yellow oil |
| TLC R f | ~0.6 (Hexanes:EtOAc 4:1, PMA stain) | ~0.2 (DCM:MeOH:NH 4 OH 90:9:1, Ninhydrin) |
| ESI-MS (m/z) | [M+H] + = 258.2 | [M+H] + = 158.2 |
| 1 H NMR Key Features | Singlet at ~1.45 ppm (9H, Boc group) | Absence of Boc singlet; broad singlet at ~2.5 ppm (1H, NH, exchanges with D 2 O) |
| Hazard Profile | Skin Irrit. 2 (H315) | Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H336) [3] |
Note: The final product is prone to atmospheric oxidation and CO 2 absorption. It should be stored under an inert atmosphere at -4°C for long-term stability.
References
- United States Patent Application Publication. "Thiazolylpiperazine derivatives and their use for the treatment of alpha-synucleopathies." Google Patents.
-
NextSDS. "4-butoxypiperidine / 3-butoxypiperidine — Chemical Substance Information and Hazard Classifications." Available at:[Link]
Catalytic Amination Strategies for 3-Butoxypiperidine: A Comprehensive Application Note
Introduction to 3-Butoxypiperidine in Drug Discovery
3-Butoxypiperidine (CAS: 946725-65-1)[1] is a highly versatile secondary amine building block utilized extensively in modern pharmaceutical development. The incorporation of the 3-butoxy ether linkage into the piperidine ring significantly alters the molecule's physicochemical profile—modulating its basicity, lipophilicity (LogP), and spatial geometry. These structural features are highly prized in the design of targeted therapeutics. For instance, in the development of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors, the alkoxypiperidine moiety provides critical hydrophobic interactions with the methionine gatekeeper residue, driving both potency and selectivity[2].
To fully leverage 3-butoxypiperidine in library synthesis and scale-up, robust C–N bond-forming methodologies are required. This guide details optimized, self-validating protocols for two fundamental catalytic amination reactions: Palladium-catalyzed Buchwald-Hartwig cross-coupling and direct reductive amination.
Mechanistic Insights and Reagent Selection
As an application scientist, selecting the correct catalytic system requires understanding the specific steric and electronic demands of the 3-butoxypiperidine ring.
Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination facilitates the coupling of 3-butoxypiperidine with (hetero)aryl halides. For secondary cyclic amines like piperidines, the reductive elimination step in the palladium catalytic cycle is typically the rate-limiting step[3].
-
Ligand Causality: RuPhos is the premier ligand for this transformation. While BrettPhos is highly effective for primary amines, RuPhos provides the optimal steric bulk and electron-donating capability to accelerate reductive elimination specifically for secondary cyclic amines[4].
-
Base Selection: Sodium tert-butoxide (NaOtBu) is standard for unfunctionalized aryl halides. However, if the electrophile contains base-sensitive functional groups (e.g., esters, unprotected amides, or glutarimides), Lithium bis(trimethylsilyl)amide (LiHMDS) is preferred. LiHMDS exerts a pseudo-protecting group effect and exhibits lower nucleophilicity, preventing undesired side reactions[5].
-
Precatalyst: Utilizing a RuPhos Pd G3 or G4 precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, preventing off-cycle catalyst deactivation.
Direct Reductive Amination
Reductive amination allows the N-alkylation of 3-butoxypiperidine using aldehydes or ketones, yielding a tertiary amine.
-
Reducing Agent Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice[6]. Unlike NaBH4, which can prematurely reduce the starting aldehyde, NaBH(OAc)3 is a mild hydride source that selectively reduces the transient iminium ion intermediate at ambient temperature[7].
-
Solvent and Additives: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are quintessential aprotic solvents that maintain the stability of the reducing agent[8]. The addition of a stoichiometric amount of acetic acid (AcOH) facilitates the protonation of the carbonyl oxygen, accelerating iminium ion formation without decomposing the borohydride[9].
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for functionalizing 3-butoxypiperidine.
Table 1: Comparison of Catalytic Amination Conditions for 3-Butoxypiperidine
| Reaction Type | Reagents / Catalyst | Optimal Solvent | Temp (°C) | Base / Additive | Typical Yield | Key Application |
| Buchwald-Hartwig | RuPhos Pd G3 (1-2 mol%) | 1,4-Dioxane or THF | 65 - 90 | NaOtBu or LiHMDS | 75 - 95% | N-Arylation (Heteroaryl halides) |
| Reductive Amination | NaBH(OAc)3 (1.5 equiv) | DCM or DCE | 20 - 25 | AcOH (1.0 equiv) | 80 - 98% | N-Alkylation (Aldehydes/Ketones) |
Experimental Protocols
Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination
Objective: N-arylation of 3-butoxypiperidine with an aryl bromide. Self-Validating Cue: A successful active catalyst generation will typically present as a deep red/orange homogeneous solution. If the solution turns opaque black and precipitates (Pd black), the system has been compromised by oxygen, and the reaction will stall.
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), RuPhos Pd G3 precatalyst (2 mol%), and RuPhos ligand (2 mol%).
-
Inert Atmosphere (Critical): Seal the tube with a septum. Evacuate and backfill with dry Nitrogen or Argon (repeat 3 times) to establish a strictly anaerobic environment. Causality: The active Pd(0) species is highly susceptible to oxidation; rigorous oxygen exclusion is non-negotiable for high yields.
-
Reagent Addition: Add anhydrous, sparged 1,4-Dioxane to achieve a 0.2 M concentration. Add 3-butoxypiperidine (1.2 equiv) via a gas-tight syringe.
-
Base Addition: Add LiHMDS (1.0 M in THF, 1.5 equiv) dropwise. Causality: Adding the strong base last initiates the deprotonation of the precatalyst, generating the active Pd(0) complex and starting the catalytic cycle.
-
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4-12 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, and dilute with Ethyl Acetate. Filter the organic layer through a pad of Celite to remove palladium particulate. Concentrate under reduced pressure and purify via silica gel chromatography.
Protocol B: Direct Reductive Amination
Objective: N-alkylation of 3-butoxypiperidine with a target aldehyde. Self-Validating Cue: The reaction mixture should remain a clear or slightly cloudy suspension. Rapid, vigorous bubbling upon addition of NaBH(OAc)3 indicates the undesired decomposition of the reducing agent, usually due to excessive water or acid in the system.
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and 3-butoxypiperidine (1.05 equiv) in anhydrous DCM (0.2 M).
-
Acid Catalysis: Add glacial Acetic Acid (1.0 equiv) to the stirring solution. Stir at room temperature for 30 minutes. Causality: This pre-stirring period ensures complete condensation of the starting materials into the iminium ion before the reducing agent is introduced, preventing direct reduction of the aldehyde.
-
Reduction: Portion-wise, add NaBH(OAc)3 (1.5 equiv) to the reaction mixture. Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reagent.
-
Reaction: Stir at room temperature for 12-24 hours under a Nitrogen atmosphere. Monitor by TLC (a ninhydrin stain is highly effective for detecting the disappearance of the secondary amine).
-
Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until bubbling ceases (pH ~8). Extract with DCM (3x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
Mechanistic & Workflow Visualizations
Caption: Buchwald-Hartwig catalytic cycle highlighting the rate-limiting reductive elimination step.
Caption: Standardized high-throughput experimental workflow for catalytic amination reactions.
References
- chemicalbook.com - 946725-65-1 | CAS DataBase.
- acs.org - Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor.
- benchchem.com - Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline.
- masterorganicchemistry.com - Reductive Amination, and How It Works.
- researchgate.net - An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
- purdue.edu - HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- thieme-connect.com - A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
- nih.gov - Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- reddit.com - I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? (r/Chempros).
Sources
- 1. 946725-65-1 | CAS DataBase [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols for the Preparation of 3-Butoxypiperidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 3-butoxypiperidine hydrochloride, a valuable piperidine derivative widely used as a key building block in the development of pharmacologically active compounds.[1][2] The synthetic strategy detailed herein follows a robust and scalable three-step sequence: (1) N-protection of 3-hydroxypiperidine using a tert-butyloxycarbonyl (Boc) group, (2) Williamson ether synthesis to introduce the butoxy moiety, and (3) acidic deprotection of the Boc group with concomitant hydrochloride salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles, safety protocols, and analytical characterization methods necessary for successful synthesis and validation.
Introduction and Synthetic Strategy
Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases.[2] The functionalization of the piperidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. 3-Butoxypiperidine, in its stable hydrochloride salt form, serves as a crucial intermediate for introducing a specific lipophilic side chain that can enhance target engagement or improve pharmacokinetic profiles.
The synthetic pathway described is designed for efficiency and reliability. The logic behind this multi-step synthesis is as follows:
-
Protection: The secondary amine of the starting material, 3-hydroxypiperidine, is a potent nucleophile and a base. To prevent it from interfering with the subsequent etherification step (e.g., by reacting with the butylating agent), it must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and its clean, quantitative removal under acidic conditions.[3][4]
-
Etherification: The Williamson ether synthesis is a classic, high-yielding method for forming ethers.[5][6][7][8] It proceeds via an SN2 mechanism where the alkoxide, generated by deprotonating the hydroxyl group of N-Boc-3-hydroxypiperidine with a strong, non-nucleophilic base like sodium hydride (NaH), attacks a primary alkyl halide (1-bromobutane).[6][8]
-
Deprotection and Salt Formation: The final step efficiently combines Boc group removal and product isolation. The use of hydrochloric acid (HCl) cleaves the acid-labile Boc protecting group and simultaneously protonates the basic piperidine nitrogen, causing the desired product to precipitate as a stable, crystalline hydrochloride salt.[9] This method simplifies purification and improves the handling characteristics of the final compound.[10][11]
Overall Synthetic Workflow
The entire process can be visualized as a linear progression from starting materials to the final, purified salt.
Caption: High-level experimental workflow for the synthesis.
Chemical Reaction Scheme
The three-step chemical transformation is illustrated below, showing the structural changes from the starting material to the final product.
Caption: Overall chemical reaction pathway.
Detailed Experimental Protocols
General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood.[12][13][14] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[1][14][15] All glassware should be oven-dried before use, especially for the moisture-sensitive Williamson ether synthesis step.
Protocol 1: Synthesis of tert-butyl 3-hydroxy-1-piperidinecarboxylate
This protocol details the N-protection of 3-hydroxypiperidine. The reaction introduces the Boc group to shield the secondary amine.
Materials & Reagents:
-
3-Hydroxypiperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes via an addition funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, tert-butyl 3-hydroxy-1-piperidinecarboxylate, is often a viscous oil or low-melting solid that can be used in the next step without further purification if purity is >95% by ¹H NMR. If necessary, purify by column chromatography on silica gel.[16][17][18][19]
Protocol 2: Synthesis of tert-butyl 3-butoxy-1-piperidinecarboxylate
This protocol describes the Williamson ether synthesis. Extreme caution must be exercised when handling sodium hydride.
CRITICAL SAFETY WARNING: Handling Sodium Hydride (NaH)Sodium Hydride is a highly water-reactive and flammable solid that can ignite spontaneously in air, especially when finely divided.[[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERc9D6mAp3OrplBZXT5CQGswPHfgok15FYOcL4RVZytlInMc2OJ9zp2zYAgI0GRWBZ8QMDvFUmRBD9iQ_5AKVEjnDZzC7h3p9SMlvO0EYki971QiPjcKOzO2P8mNmRKtwAzPftu10oA-glWy0B-YNsNieBgRhepeCaXMuG-Q7hdwW__20luKbj3WDETR1TE79l)][[23](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4i6syvup0LVrqT0wkKAi356vO-SAEVIjyH8xKw8Rz7c_3zNgR-5TPb2E-Y5PGti7TcbHily_rWrksNel2xgcS6s3lOrhDXCArUe0NQ_2AnNLHoycTxSLixK2EmtebWweg1YkiwHAk-qhqX2gFt4MouwuH3nKM3JMCCVHQ)] It reacts violently with water, releasing flammable hydrogen gas.[[24](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsZToTL0mVlqKbhJn-zvFRJuZ7nl6SFNv5-punFqk8x0DpMxYAPuuOWdGTIhGGGx9GVn43LSpwqLX7UqjwVCNYXYHMZQji_7WcknJk-HoCvIkeUdgwFaOzshmnVC5hwdTWBjyzeUgO6si8M8aV8-QPc109MvM%3D)]
- All operations must be performed under an inert atmosphere (e.g., dry Nitrogen or Argon).[15]
- Use only anhydrous solvents and reagents.
- Wear appropriate PPE, including a face shield and flame-retardant lab coat.[12][15]
- Ensure a Class D fire extinguisher (for combustible metals) or dry sand is readily accessible. DO NOT use water, foam, or CO₂ extinguishers. [12]
- Quench excess NaH slowly and carefully at 0 °C by the dropwise addition of isopropanol, followed by ethanol, and finally water.
Materials & Reagents:
-
tert-butyl 3-hydroxy-1-piperidinecarboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
1-Bromobutane (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Schlenk flask, inert gas line (N₂ or Ar), syringe, magnetic stirrer
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Weigh the required amount of NaH dispersion and add it to the flask.
-
Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil. Carefully decant the hexanes wash each time using a cannula or syringe.
-
Add anhydrous THF to the washed NaH to create a suspension (approx. 0.5 M). Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve tert-butyl 3-hydroxy-1-piperidinecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension. Hydrogen gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 16-24 hours. Monitor progress by TLC. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.[7][8]
-
Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol until gas evolution ceases.
-
Add saturated aqueous NH₄Cl solution to quench the reaction completely.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain pure tert-butyl 3-butoxy-1-piperidinecarboxylate.
Protocol 3: Preparation of 3-Butoxypiperidine Hydrochloride
This final step removes the Boc protecting group and forms the hydrochloride salt in a single operation.
Materials & Reagents:
-
tert-butyl 3-butoxy-1-piperidinecarboxylate (1.0 eq)
-
Hydrochloric acid solution (e.g., 4 M HCl in 1,4-dioxane, or 2 M HCl in diethyl ether) (5-10 eq)
-
Ethyl acetate or Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve tert-butyl 3-butoxy-1-piperidinecarboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
While stirring, slowly add the hydrochloric acid solution (5-10 eq). The mechanism involves protonation of the carbamate, leading to the loss of a stable tert-butyl cation and CO₂.[4][20]
-
A precipitate of 3-butoxypiperidine hydrochloride should form.
-
After addition is complete, remove the ice bath and stir the suspension at room temperature for 2-4 hours to ensure complete deprotection.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the white, crystalline solid under high vacuum to obtain the final product, 3-butoxypiperidine hydrochloride.
Data Summary and Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound Name | Molecular Formula | MW ( g/mol ) | Typical Form | Expected Yield | Key Analytical Data (Expected) |
| tert-butyl 3-hydroxy-1-piperidinecarboxylate | C₁₀H₁₉NO₃ | 201.26 | Colorless Oil / White Solid | 90-98% | MS (ESI+): m/z 202.1 [M+H]⁺, 224.1 [M+Na]⁺ |
| tert-butyl 3-butoxy-1-piperidinecarboxylate | C₁₄H₂₇NO₃ | 257.37 | Colorless to Pale Yellow Oil | 75-85% | MS (ESI+): m/z 258.2 [M+H]⁺, 280.2 [M+Na]⁺ |
| 3-Butoxypiperidine Hydrochloride | C₉H₂₀ClNO | 193.71 | White Crystalline Solid | 90-99% | ¹H & ¹³C NMR, MS (ESI+): m/z 158.2 [M+H]⁺, Melting Point |
Characterization Notes:
-
NMR Spectroscopy: In the final product, the disappearance of the large singlet around 1.4 ppm in the ¹H NMR spectrum confirms the removal of the Boc group's tert-butyl protons. The appearance of a broad signal for the N-H proton is also expected.
-
Mass Spectrometry: Analysis of the free base (after neutralization) or using techniques that show the parent ion will confirm the molecular weight.[21][22]
-
Melting Point: A sharp melting point for the final hydrochloride salt is a strong indicator of high purity.
References
-
State of New Jersey. (n.d.). Hazard Substance Fact Sheet: Sodium Hydride. NJ.gov. [Link]
-
University of California. (2012). Standard Operating Procedure: Sodium Hydride. UC Center for Laboratory Safety. [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
-
Clemson University. (n.d.). Standard Operating Procedure: Sodium Hydride. [Link]
-
Thermo Fisher Scientific. (2023). Piperidine - SAFETY DATA SHEET. [Link]
-
Antibodies.com. (n.d.). Safety Data Sheet: 4-Piperidinopiperidine. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]
-
Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE - GHS Safety Data Sheet. [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]
-
American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Merck. (n.d.). 3-Hydroxypiperidine hydrochloride. [Link]
- Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP. [Link]
-
Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr?. [Link]
-
ChemRxiv. (n.d.). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]
-
ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]
Sources
- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. alkalimetals.com [alkalimetals.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. echemi.com [echemi.com]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. 85275-45-2 Cas No. | 3-Hydroxypiperidine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 17. (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 [chemicalbook.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Yield in 3-Butoxypiperidine Synthesis
Welcome to the Technical Support Center for the synthesis of 3-butoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful synthesis of this valuable piperidine derivative.
Introduction to 3-Butoxypiperidine Synthesis
The synthesis of 3-butoxypiperidine typically proceeds through a three-stage process, commencing with the protection of the nitrogen atom of 3-hydroxypiperidine, followed by O-alkylation via a Williamson ether synthesis, and culminating in the deprotection of the nitrogen to yield the final product. Careful control of reaction parameters at each stage is crucial for maximizing yield and minimizing impurity formation.
This guide will address common challenges and provide detailed protocols to navigate the intricacies of this synthetic route.
Overall Synthetic Workflow
The logical flow for the synthesis of 3-butoxypiperidine is depicted below. It involves a protection-alkylation-deprotection strategy to ensure selective O-alkylation of the hydroxyl group without competing N-alkylation.
Caption: Synthetic pathway for 3-butoxypiperidine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-butoxypiperidine in a question-and-answer format.
Step 1: N-Protection of 3-Hydroxypiperidine
Question: My N-Boc protection of 3-hydroxypiperidine is sluggish or incomplete, resulting in a low yield of N-Boc-3-hydroxypiperidine. What could be the cause?
Answer: Incomplete N-Boc protection is a common issue that can often be resolved by optimizing the reaction conditions. Here are several factors to consider:
-
Insufficient Base: The reaction of di-tert-butyl dicarbonate (Boc₂O) with the piperidine nitrogen generates an acidic byproduct. A suitable base, such as triethylamine (TEA) or sodium bicarbonate, should be present in sufficient quantity to neutralize this acid, as an acidic reaction mixture can inhibit the reaction.
-
Reagent Quality: Boc anhydride is susceptible to hydrolysis. Ensure that you are using fresh, high-quality Boc₂O and anhydrous solvents to prevent its degradation.
-
Solvent Choice: The solubility of your 3-hydroxypiperidine starting material can influence the reaction rate. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. For some substrates, using an alcohol like methanol can enhance the rate of Boc protection[1].
-
Reaction Time and Temperature: While most Boc protections proceed efficiently at room temperature, some sterically hindered or electronically deactivated piperidines may require longer reaction times or gentle heating. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine the optimal reaction time[2].
Question: I am observing the formation of multiple products during the N-Boc protection step. How can I improve the selectivity?
Answer: The formation of side products is often due to the reactivity of the hydroxyl group or over-reaction.
-
O-Boc Formation: The hydroxyl group of 3-hydroxypiperidine can also react with Boc anhydride, leading to the formation of an O-Boc protected byproduct. To minimize this, you can try performing the reaction at a lower temperature (e.g., 0 °C) to improve selectivity for the more nucleophilic nitrogen atom[1].
-
Di-Boc Formation: In some cases, a di-Boc protected product may form. This can be minimized by using a controlled amount of Boc anhydride (typically 1.1 to 1.3 equivalents)[1].
Step 2: O-Alkylation (Williamson Ether Synthesis)
Question: The yield of my O-alkylation reaction to form N-Boc-3-butoxypiperidine is low, and I have a significant amount of unreacted N-Boc-3-hydroxypiperidine.
Answer: Low conversion in a Williamson ether synthesis typically points to issues with the deprotonation of the alcohol or the reactivity of the electrophile.
-
Incomplete Deprotonation: The hydroxyl group of N-Boc-3-hydroxypiperidine must be fully deprotonated to form the corresponding alkoxide, which is the active nucleophile. A strong base is required for this. Sodium hydride (NaH) is a common and effective choice. Ensure you are using a slight excess of the base in an anhydrous polar aprotic solvent like DMF or THF[3].
-
Choice of Alkylating Agent: The reactivity of the alkyl halide is critical. 1-Bromobutane is a good choice as it is a primary alkyl halide, which is ideal for SN2 reactions. If you are using a less reactive alkyl halide, such as 1-chlorobutane, the reaction will be slower.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this type of reaction is 50-100 °C. Monitor the reaction by TLC to find the optimal balance between reaction rate and side product formation[4].
Question: I am observing a significant amount of an alkene byproduct in my O-alkylation reaction.
Answer: The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from an E2 elimination pathway. This is particularly problematic with secondary and tertiary alkyl halides.
-
Alkyl Halide Structure: The most effective way to avoid elimination is to use a primary alkyl halide. Since you are using 1-bromobutane, which is a primary halide, this should not be the major competing pathway. However, if you were to use a secondary butyl halide (e.g., 2-bromobutane), elimination would be a significant issue[3].
-
Reaction Temperature: Excessively high temperatures can favor the E2 elimination reaction even with a primary alkyl halide. If you are observing an alkene byproduct, try running the reaction at a lower temperature for a longer period.
Step 3: N-Deprotection
Question: The deprotection of the N-Boc group is incomplete, or I am seeing degradation of my product.
Answer: The choice of deprotection conditions is critical to ensure complete removal of the Boc group without affecting other parts of the molecule.
-
Acid Strength and Concentration: The Boc group is acid-labile. The two most common reagents for its removal are trifluoroacetic acid (TFA) and hydrogen chloride (HCl). A solution of 20-50% TFA in DCM or 4M HCl in dioxane are standard conditions. If the reaction is incomplete, you may need to increase the reaction time or the concentration of the acid[2].
-
Side Reactions with TFA: The tert-butyl cation generated during deprotection can sometimes lead to side reactions, especially with electron-rich aromatic rings or other nucleophilic functional groups. While 3-butoxypiperidine is not particularly susceptible, it is good practice to be aware of this. Scavengers like triethylsilane can be added to trap the tert-butyl cation[5].
-
Product Isolation: After deprotection with TFA, the product is often obtained as a TFA salt, which can be an oil and difficult to handle. Conversion to the hydrochloride salt by using HCl for deprotection often results in a crystalline solid, which can aid in purification[2].
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of 3-hydroxypiperidine necessary before O-alkylation? A1: The nitrogen atom in the piperidine ring is a nucleophile and can compete with the hydroxyl group in the O-alkylation reaction, leading to the formation of N-butyl-3-hydroxypiperidine as a side product. Protecting the nitrogen with a group like Boc temporarily deactivates its nucleophilicity, ensuring that the alkylation occurs selectively at the oxygen atom.
Q2: What is the best base to use for the Williamson ether synthesis of N-Boc-3-hydroxypiperidine? A2: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol to form the alkoxide. Other strong bases like potassium tert-butoxide can also be used.
Q3: What is the best solvent for the O-alkylation step? A3: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. These solvents solvate the cation of the alkoxide, leaving the alkoxide anion more "naked" and therefore more nucleophilic and reactive.
Q4: How can I monitor the progress of the reactions? A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of all three steps. By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the starting material and the appearance of the product spot. A common eluent system for these compounds on silica gel plates is a mixture of ethyl acetate and hexanes[6].
Q5: What are the best methods for purifying the final 3-butoxypiperidine product? A5: After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can be purified by either distillation under reduced pressure or by column chromatography on silica gel.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of 3-butoxypiperidine.
Protocol 1: N-Protection of 3-Hydroxypiperidine
-
Preparation: In a round-bottom flask, dissolve 3-hydroxypiperidine (1.0 eq.) in dichloromethane (DCM) to a concentration of 0.1-0.5 M. Add triethylamine (1.2 eq.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product, N-Boc-3-hydroxypiperidine, will have a higher Rf value than the starting material.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-hydroxypiperidine, which can often be used in the next step without further purification.
Protocol 2: O-Alkylation of N-Boc-3-hydroxypiperidine
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude N-Boc-3-butoxypiperidine by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 3: N-Deprotection of N-Boc-3-butoxypiperidine
-
Preparation: Dissolve N-Boc-3-butoxypiperidine (1.0 eq.) in a suitable solvent such as DCM or 1,4-dioxane.
-
Acid Addition: To the stirred solution, add an excess of either 20-50% TFA in DCM or 4M HCl in 1,4-dioxane (typically 5-10 equivalents of acid)[2].
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (TFA): If using TFA, remove the solvent and excess TFA under reduced pressure. The residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and obtain the free amine.
-
Work-up (HCl): If using HCl in dioxane, the deprotected amine hydrochloride salt may precipitate out of the solution. The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed in vacuo to yield the crude hydrochloride salt[2].
-
Final Product: The free base of 3-butoxypiperidine can be obtained by neutralizing the salt with a base (e.g., NaOH) and extracting with an organic solvent. The solvent can then be removed under reduced pressure to yield the final product.
Data Presentation
Table 1: Key Reaction Parameters and Their Impact on Yield
| Parameter | Recommended Condition | Rationale for High Yield | Potential Issues if Deviated |
| N-Protection | |||
| Base | 1.2 eq. Triethylamine | Neutralizes acidic byproducts | Incomplete reaction |
| Boc₂O | 1.1 eq. | Drives reaction to completion | Formation of di-Boc product with large excess |
| O-Alkylation | |||
| Base | 1.2 eq. Sodium Hydride | Ensures complete alkoxide formation | Incomplete reaction, low yield |
| Solvent | Anhydrous DMF or THF | Enhances nucleophilicity of the alkoxide | Slower reaction in protic solvents |
| Alkyl Halide | 1.1 eq. 1-Bromobutane | Primary halide favors SN2 over E2 | Elimination with secondary/tertiary halides |
| Temperature | 60-70 °C | Provides sufficient energy for reaction | Increased elimination at higher temperatures |
| N-Deprotection | |||
| Acid | 4M HCl in dioxane | Efficiently cleaves the Boc group | Incomplete reaction with weaker acids |
| Temperature | Room Temperature | Sufficient for deprotection | Potential for side reactions at high temperatures |
Visualization of Key Relationships
Troubleshooting Workflow for Low Yield in O-Alkylation
Sources
- 1. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Troubleshooting solubility issues with 3-butoxypiperidine in aqueous media
Welcome to the Application Science Support Center. As researchers transition 3-butoxypiperidine from in vitro screening to in vivo models, aqueous solubility remains a primary bottleneck. As a Senior Application Scientist, I frequently consult on formulation failures related to lipophilic amines.
This guide deconstructs the physicochemical behavior of 3-butoxypiperidine, providing mechanistic explanations and self-validating protocols to resolve precipitation, kinetic solubility failures, and formulation challenges.
Part 1: Physicochemical Profiling & Causality
To troubleshoot 3-butoxypiperidine, we must first understand why it resists aqueous solvation. The molecule consists of a basic piperidine ring substituted with a highly lipophilic butyl ether chain. This structural dichotomy dictates its solubility behavior across different pH environments.
| Parameter | Value | Causality / Impact on Solubility |
| Core Structure | Piperidine ring (Secondary Amine) | The basic nitrogen atom can be protonated at acidic/neutral pH to form water-soluble salts (1)[1]. |
| Substituent | 3-Butoxy group | The lipophilic butyl chain significantly increases hydrophobicity, limiting the natural aqueous solubility of the free base (2)[2]. |
| Estimated pKa | ~9.5 – 10.5 | At physiological pH (7.4), the amine is predominantly ionized, which is a prerequisite for aqueous solvation of basic drugs (3)[3]. |
| Solubility Profile | Poor in water; High in organic solvents | Requires strict pH control, co-solvents, or complexation agents to transition into aqueous media without precipitating (1)[1]. |
Part 2: Diagnostic Workflow
Before altering your experimental design, use the logical workflow below to identify the root cause of your solubility failure.
Diagnostic workflow for resolving 3-butoxypiperidine aqueous solubility failures.
Part 3: Troubleshooting Guides (FAQs)
Q1: I dissolved 3-butoxypiperidine free base in DMSO at 10 mM. When I dilute it 1:100 into PBS (pH 7.4) for cell culture, it immediately crashes out as a cloudy suspension. Why? Causality: This is a classic "solvent-shift" kinetic solubility failure. Although 3-butoxypiperidine should be protonated and soluble at pH 7.4, the free base in DMSO is entirely un-ionized. When rapidly introduced to an aqueous buffer, the highly hydrophobic butyl ether chain drives rapid aggregation and crystallization before the piperidine nitrogen has time to fully protonate and solvate (4)[4]. Solution: Do not rely on the assay buffer to protonate the free base post-dilution. Pre-formulate the salt by adding a stoichiometric equivalent of 0.1 M HCl to your aqueous buffer before adding the DMSO stock, or purchase/synthesize the HCl salt form directly.
Q2: I am trying to formulate 3-butoxypiperidine for intravenous (IV) dosing in mice at 5 mg/mL, but even the HCl salt forms a precipitate. How can I achieve a clear solution? Causality: While salt formation improves the dissolution rate, the lipophilic butoxy group still imposes a strict thermodynamic solubility limit. To exceed this limit without using toxic levels of organic co-solvents, you must physically mask the hydrophobic moiety. Solution: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal excipient here. The lipophilic butyl chain enters the hydrophobic inner cavity of the cyclodextrin, while the hydrophilic exterior and the protonated amine interact with the aqueous bulk. This releases ordered water molecules (entropic energy) and dramatically increases apparent solubility (; 6)[][6]. Formulate with 10-20% (w/v) HP-β-CD in saline.
Q3: Does the pH of my assay buffer affect the stability or solubility of the compound over a 48-hour incubation? Causality: Absolutely. The solubility of basic amines is exponentially tied to pH via the Henderson-Hasselbalch relationship (2)[2]. If your cell culture media becomes alkaline over time (e.g., due to CO2 outgassing in the incubator), the fraction of the highly insoluble free base will increase, causing the compound to slowly precipitate out of solution, leading to false-negative efficacy data. Solution: Ensure robust buffering (e.g., 10-25 mM HEPES) to lock the pH below 7.5 throughout the assay duration.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Self-Validating Kinetic Solubility Screen (DMSO to Aqueous)
Purpose: To determine the maximum concentration of 3-butoxypiperidine that can be maintained in an assay buffer without triggering a kinetic crash (4)[4].
-
Stock Preparation: Prepare a 10 mM stock of 3-butoxypiperidine in 100% anhydrous DMSO.
-
Buffer Aliquot: Dispense 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom plate.
-
Solvent Shift: Rapidly inject 2 µL of the DMSO stock into the buffer (final concentration: 100 µM, 1% DMSO). Mix immediately by pipetting up and down 10 times to prevent localized supersaturation.
-
Self-Validation Check (Nephelometry): Incubate for 2 hours at 37°C. Measure absorbance at 620 nm using a microplate reader. An OD620 > 0.05 compared to a blank (buffer + 1% DMSO) indicates micro-precipitation (light scattering).
-
Titration: If precipitation occurs, perform serial 1:2 dilutions of the DMSO stock and repeat until the OD620 matches the blank. This establishes your absolute kinetic solubility limit.
Protocol 2: Preparation of HP-β-CD Inclusion Complex for In Vivo Dosing
Purpose: To achieve high-concentration aqueous solutions (>5 mg/mL) of 3-butoxypiperidine using cyclodextrin complexation ()[].
-
Excipient Preparation: Weigh 200 mg of HP-β-CD and dissolve in 800 µL of sterile Water for Injection (WFI) to create a 20% w/v solution. Vortex until completely clear.
-
API Addition: Weigh 5 mg of 3-butoxypiperidine (HCl salt preferred) into a glass vial.
-
Complexation: Gradually add the HP-β-CD solution to the compound in 100 µL increments, vortexing vigorously for 60 seconds after each addition to encourage host-guest interaction.
-
Self-Validation Check (Visual & Sonic): Sonicate the mixture in a water bath at 25°C for 15 minutes. The solution must transition from a cloudy suspension to optically clear. If it remains cloudy, the thermodynamic limit of the complex has been reached, or the free base is resisting complexation (adjust pH to 5.0-6.0 with 0.1 M HCl).
-
Sterilization & Final Validation: Filter sterilize through a 0.22 µm PVDF syringe filter. Crucial Step: Analyze the pre- and post-filtration concentrations via LC-MS/MS or HPLC-UV to ensure no un-complexed compound was stripped out by the filter membrane.
References
-
PMC. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." National Institutes of Health (NIH). URL: [Link]
-
Crimson Publishers. "The Essential of the Solubility for Drug Action." Crimson Publishers. URL: [Link]
-
PMC. "Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug." National Institutes of Health (NIH). URL: [Link]
Sources
Technical Support Center: Troubleshooting 3-Butoxypiperidine Workflows
Welcome to the Advanced Application Support Center. As researchers and drug development professionals, working with functionalized saturated heterocycles like 3-butoxypiperidine presents unique synthetic challenges. The 3-butoxy substituent introduces significant steric bulk adjacent to the secondary amine and acts as a potential leaving group. This dual nature makes the scaffold highly susceptible to over-alkylation, β-hydride elimination, and ring degradation.
This guide synthesizes field-proven insights and authoritative literature to help you diagnose causality and implement self-validating protocols to eliminate byproduct formation.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why am I observing protodehalogenation of my aryl halide instead of the desired C–N coupled product during Buchwald-Hartwig aminations?
The Causality: When coupling 3-butoxypiperidine with an aryl halide, the steric hindrance of the 3-butoxy group impedes the amine's coordination to the Palladium(II) center[1]. If the subsequent reductive elimination step is slow, the transition metal complex has time to undergo an alternative pathway: β-hydride elimination. This side reaction strips a hydrogen atom from the piperidine ring, reducing (protodehalogenating) the aryl halide into an unreactive arene and oxidizing the piperidine into an imine byproduct[2].
The Solution: You must force the geometry of the palladium center to accelerate reductive elimination. Switch from standard phosphine ligands (like PPh₃ or BINAP) to sterically demanding, electron-rich biaryl dialkylphosphine ligands such as XPhos or BrettPhos [1]. These ligands create a crowded coordination sphere that physically pushes the aryl and amido groups together, making reductive elimination kinetically favored over β-hydride elimination[2].
Q2: My N-alkylation reactions are yielding complex mixtures of quaternary ammonium salts. How can I strictly achieve mono-alkylation?
The Causality: Standard S_N2 alkylation using primary alkyl halides is notoriously difficult to control with piperidine derivatives. The resulting tertiary amine product is often more nucleophilic (due to inductive electron donation from the new alkyl group) and less solvated than the starting secondary amine, leading to rapid over-alkylation and the formation of quaternary ammonium salts[3].
The Solution: Abandon traditional alkyl halides and adopt the "Borrowing Hydrogen" (Hydrogen Autotransfer) methodology. By using primary alcohols as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru or Mn complexes), the alcohol is transiently oxidized to an aldehyde. The 3-butoxypiperidine condenses with the aldehyde to form an iminium ion, which is subsequently reduced by the metal hydride generated in the first step[3]. Because no alkyl halides are present, over-alkylation is mechanistically impossible[4].
Q3: Under strong basic conditions, my 3-butoxypiperidine is degrading. LC-MS shows a mass corresponding to the loss of butanol. What is happening?
The Causality: The 3-butoxy group is located β to the nitrogen atom. Under harsh basic conditions (e.g., using NaOtBu at elevated temperatures), the protons at the C2 or C4 positions become susceptible to deprotonation. This triggers an E2 or E1cB-like elimination, expelling butanol and collapsing the ring into a tetrahydropyridine derivative[5].
The Solution: Avoid strong, insoluble inorganic bases. Transition to milder, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or weaker inorganic bases like Cs₂CO₃[6]. DBU maintains a homogeneous reaction mixture, preventing localized spikes in basicity that drive the elimination pathway, while still being basic enough to facilitate the catalytic cycle[6].
Part 2: Quantitative Data & Parameter Optimization
To streamline your reaction optimization, the following table summarizes the quantitative shifts in reaction parameters required to suppress specific byproducts.
| Target Reaction | Primary Byproduct | Mechanistic Cause | Traditional Condition | Optimized Parameter |
| N-Alkylation | Quaternary Ammonium Salts | Uncontrolled S_N2 kinetics | Alkyl Halide, K₂CO₃, 80 °C | Hydrogen Autotransfer: Alcohol, [Ru] cat., 110 °C |
| C–N Cross-Coupling | Protodehalogenated Arene | β-Hydride elimination outcompetes reductive elimination | Pd(OAc)₂, PPh₃, NaOtBu | Steric Acceleration: Pd₂(dba)₃, XPhos, DBU |
| General Base Use | Tetrahydropyridine | Base-mediated E2/E1cB elimination of butanol | NaOtBu or KOtBu | Mild Homogeneous Base: DBU or Cs₂CO₃ |
Part 3: Self-Validating Experimental Protocols
Protocol A: N-Alkylation via Hydrogen Autotransfer (Zero Over-Alkylation)
This protocol utilizes alcohols to form C–N bonds, ensuring high atom economy and eliminating quaternary salt formation.
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 3-butoxypiperidine (1.0 mmol, 1.0 equiv) and the desired primary alcohol (1.2 mmol, 1.2 equiv).
-
Catalyst Loading: Add a ruthenium-based borrowing hydrogen catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%) and a catalytic amount of base (tBuOK, 0.2 equiv) to facilitate the initial alcohol dehydrogenation.
-
Solvent Addition: Add 3.0 mL of anhydrous, degassed toluene.
-
Reaction: Seal the flask, remove it from the glovebox, and heat the mixture to 110 °C in an oil bath for 16 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. The reaction is self-validating; the absence of alkyl halides means no quaternary salts can form. Filter the crude mixture through a short pad of Celite, washing with ethyl acetate (15 mL).
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting tertiary amine via silica gel flash chromatography (DCM/MeOH gradient).
Protocol B: Optimized Buchwald-Hartwig Amination (Suppressed β-Hydride Elimination)
This protocol utilizes XPhos and DBU to overcome the steric hindrance of the 3-butoxy group while preventing ring degradation.
-
Preparation: In an argon-filled glovebox, charge a 10 mL microwave vial with Pd₂(dba)₃ (2 mol% Pd), XPhos ligand (4 mol%), and the aryl bromide (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add 3-butoxypiperidine (1.2 mmol, 1.2 equiv) and DBU (1.5 mmol, 1.5 equiv). Note: DBU is chosen over NaOtBu to maintain homogeneity and prevent base-mediated elimination of the butoxy group.
-
Solvent Addition: Dissolve the mixture in 4.0 mL of anhydrous 1,4-dioxane.
-
Reaction: Seal the vial with a Teflon-lined crimp cap, remove from the glovebox, and heat at 100 °C for 12 hours.
-
Workup: Cool to room temperature, quench with 5 mL of deionized water, and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via flash chromatography.
Part 4: Mechanistic Visualizations
The following diagrams map the logical relationships and causal pathways of byproduct formation in 3-butoxypiperidine workflows.
Caption: Catalytic divergence in Buchwald-Hartwig amination of 3-butoxypiperidine.
Caption: Base-mediated elimination pathway of 3-butoxypiperidine yielding tetrahydropyridine.
Sources
- 1. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. Hydrogen autotransfer with alcohols for alkylations - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01626B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Steric Hindrance in 3-Butoxypiperidine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-butoxypiperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and the introduction of a 3-butoxy group, while imparting desirable lipophilic characteristics, often presents significant synthetic challenges due to steric hindrance. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to empower you to overcome these hurdles and accelerate your research.
Understanding the Core Challenge: The Conformational Influence of the 3-Butoxy Group
The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. Substituents on the ring can occupy either an axial or equatorial position, with a strong preference for the more spacious equatorial orientation to avoid unfavorable 1,3-diaxial interactions. The butoxy group at the C-3 position is no exception and will preferentially reside in the equatorial position, influencing the accessibility of adjacent reaction sites, particularly the nitrogen lone pair required for N-alkylation and N-arylation.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis to install the butoxy group on N-protected 3-hydroxypiperidine is giving low yields. What are the likely causes and solutions?
A1: Low yields in this Williamson ether synthesis are common and typically stem from two main issues: steric hindrance and competing elimination reactions. The 3-hydroxypiperidine is a secondary alcohol, which can be a challenging substrate for this S(_N)2 reaction.[1][2]
-
Cause 1: Steric Hindrance. The piperidine ring can sterically shield the hydroxyl group, making it difficult for the butyl halide to approach for the S(_N)2 reaction.
-
Solution 1: Choice of Reagents.
-
Cause 2: Competing E2 Elimination. The alkoxide formed from 3-hydroxypiperidine is a strong base. If it reacts with a secondary or tertiary butyl halide, it will favor elimination to form butene.[5]
-
Solution 2: Use a Primary Butyl Halide. Always use a primary butyl halide (e.g., 1-bromobutane) to minimize the competing E2 elimination pathway.[1]
-
-
Cause 3: Incomplete Deprotonation. Incomplete formation of the alkoxide will result in unreacted starting material.
-
Solution 3: Strong, Non-Nucleophilic Base. Use a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF to ensure complete deprotonation of the hydroxyl group.[4]
-
Q2: I am struggling with the N-alkylation of my 3-butoxypiperidine. The reaction is sluggish, and I see significant amounts of starting material even after prolonged reaction times. What can I do?
A2: This is a classic case of steric hindrance. The equatorial 3-butoxy group can partially shield the nitrogen, making it a less accessible nucleophile.
-
Solution 1: Switch to Reductive Amination. Reductive amination is often more effective than direct alkylation for hindered secondary amines.[2][6] React the 3-butoxypiperidine with an aldehyde or ketone in the presence of a reducing agent.
-
Solution 2: Optimize Direct Alkylation Conditions. If you must use direct alkylation:
-
Increase the reaction temperature. This can provide the necessary activation energy to overcome the steric barrier.[3]
-
Use a more reactive alkylating agent. As with the Williamson ether synthesis, an alkyl iodide or triflate will be more effective than a bromide or chloride.[3]
-
Choose an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile are generally preferred for N-alkylation.[3]
-
Add a non-nucleophilic base. A base like potassium carbonate or diisopropylethylamine (DIPEA) is necessary to scavenge the acid formed during the reaction.[9]
-
Q3: My Buchwald-Hartwig amination to form an N-aryl-3-butoxypiperidine is failing. What are the critical parameters to optimize?
A3: The success of the Buchwald-Hartwig amination with sterically hindered substrates is highly dependent on the choice of ligand, base, and solvent.[10][11]
-
Critical Parameter 1: Ligand Selection. This is arguably the most important factor. For hindered amines, bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step.
-
Critical Parameter 2: Base Selection. The base plays a crucial role in the catalytic cycle.
-
Recommended Bases: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
-
Critical Parameter 3: Solvent.
-
Recommended Solvents: Anhydrous, deoxygenated solvents are essential. Toluene, 1,4-dioxane, and THF are commonly used.[11]
-
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 3-Butoxypiperidine via Williamson Ether Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Significant unreacted 3-hydroxypiperidine | Incomplete deprotonation of the hydroxyl group. | Use a stronger base like NaH in an anhydrous polar aprotic solvent (e.g., DMF, THF). Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). |
| Poor reactivity of the butyl halide. | Switch to a more reactive halide (I > Br > Cl) or use a butyl tosylate or triflate.[4] | |
| Formation of butene gas and low product yield | Competing E2 elimination. | Ensure you are using a primary butyl halide (e.g., 1-bromobutane). Secondary or tertiary butyl halides will favor elimination.[5] |
| Complex mixture of products | Side reactions due to high temperatures. | Run the reaction at the lowest effective temperature. Consider starting at 0 °C and slowly warming to room temperature. |
Problem 2: Inefficient N-Alkylation of 3-Butoxypiperidine
| Symptom | Possible Cause | Suggested Solution |
| Slow or incomplete reaction | Steric hindrance from the 3-butoxy group and/or the alkylating agent. | Increase the reaction temperature. Use a more reactive alkylating agent (e.g., alkyl iodide).[3] Consider switching to reductive amination.[6] |
| Formation of quaternary ammonium salt (over-alkylation) | The N-alkylated product is more nucleophilic than the starting secondary amine. | Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. Use a slight excess of the 3-butoxypiperidine.[9] |
| Reaction stalls | Formation of the ammonium salt of the product, which is unreactive. | Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize the acid formed during the reaction.[3][9] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-butoxypiperidine via Williamson Ether Synthesis
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-hydroxypiperidine (1.0 eq.).
-
Solvent: Add anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-iodobutane (1.5 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation of 3-Butoxypiperidine via Reductive Amination
-
Setup: To a round-bottom flask, add 3-butoxypiperidine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).
-
Solvent: Add dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq.).
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.[7]
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or distillation.
Visualizing the Strategy
References
-
Highly Diastereoselective Arylations of Substituted Piperidines. Journal of the American Chemical Society. [Link]
-
Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. ResearchGate. [Link]
-
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. [Link]
-
Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. [Link]
-
Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry. [Link]
-
Williamson Synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]
-
Conformational Analysis. San Diego State University. [Link]
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. [Link]
-
Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. PMC. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]
-
Conformations observed for N‐alkyl‐substituted piperidine and related... ResearchGate. [Link]
-
Conformational Analysis. University of Calgary. [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo Scientific. [Link]
-
Product of Williamson Synthesis. Chemistry Stack Exchange. [Link]
-
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition. [Link]
-
Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. The Journal of Organic Chemistry. [Link]
-
Troubleshooting Low Yield in Peptide Synthesis. On Pattison. [Link]
-
Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. [Link]
-
N-Dealkylation of Amines. MDPI. [Link]
-
Preparation method of (S)-N-BOC-3-hydroxypiperidine. Patsnap. [Link]
- Aralkyl Substituted Piperidine or Piperazine Derivatives and Their Use for Treating Schizophrenia.
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]
-
Troubleshoot low miniprep yield. Reddit. [Link]
-
11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Bitesize Bio. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
3-butoxypiperidine vs 3-methoxypiperidine in organic synthesis
3-Alkoxypiperidines in Organic Synthesis: A Comparative Guide to 3-Methoxypiperidine vs. 3-Butoxypiperidine
The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, present in a vast majority of FDA-approved small-molecule therapeutics. Functionalizing the C3 position of the piperidine ring with an alkoxy group—such as a methoxy or butoxy moiety—provides organic chemists with a powerful vector to fine-tune a molecule's physicochemical properties without drastically altering the core geometry.
This guide provides an objective, data-driven comparison between 3-methoxypiperidine and 3-butoxypiperidine , detailing their structural impacts, synthetic integration, and strategic applications in drug discovery.
Structural & Physicochemical Profiling
The choice between a methoxy and a butoxy substituent at the C3 position is dictated by the specific demands of the target binding pocket and the required ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Electronic Effects (Causality): Both the methoxy and butoxy groups exert an electron-withdrawing inductive effect (-I) through the sigma bond network. This pulls electron density away from the piperidine nitrogen, lowering its basicity (pKa ~9.35) compared to an unsubstituted piperidine (pKa ~11.2)[1]. This pKa shift is critical for increasing the fraction of un-ionized drug at physiological pH, thereby enhancing membrane permeability.
-
Steric & Lipophilic Divergence: The primary divergence lies in the alkyl chain length. 3-Methoxypiperidine offers minimal steric bulk and acts as a localized hydrogen-bond acceptor[2]. In contrast, 3-butoxypiperidine significantly increases the lipophilicity (LogP) and introduces a flexible, hydrophobic tail capable of probing deep, lipophilic sub-pockets in target proteins.
Table 1: Quantitative Physicochemical Comparison
| Property | 3-Methoxypiperidine | 3-Butoxypiperidine |
| CAS Number | 4045-29-8[1] | 946725-65-1[3] |
| Molecular Weight | 115.17 g/mol [2] | 157.25 g/mol [3] |
| Boiling Point | 149.9 °C at 760 mmHg[1] | 215.4 °C (Predicted)[3] |
| Density | 0.93 g/cm³[1] | 0.90 g/cm³ (Predicted)[3] |
| pKa (Predicted) | 9.35 ± 0.10[1] | ~9.40 |
| Lipophilicity (cLogP) | Low (~0.5) | High (~2.0) |
| Primary Utility | Aqueous solubility, tight pockets | BBB penetration, hydrophobic reach |
Strategic Selection in Hit-to-Lead Optimization
When optimizing a hit compound, the selection between these two building blocks follows a logical decision matrix based on structural biology and pharmacokinetic feedback.
Caption: Logical workflow for selecting 3-alkoxypiperidines during Structure-Activity Relationship (SAR) optimization.
Experimental Methodologies & Self-Validating Protocols
Both 3-methoxypiperidine and 3-butoxypiperidine are secondary amines, making them excellent nucleophiles for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or amide coupling[4],[5],[6].
Protocol A: Nucleophilic Aromatic Substitution (SNAr) on a Pyrimidine Scaffold
This protocol is adapted from the synthesis of AIMP2-DX2 kinase inhibitors, where 3-methoxypiperidine was successfully conjugated to a chloropyrimidine core[5].
Mechanistic Causality: Ethanol is selected as a polar protic solvent because it hydrogen-bonds with the leaving group (chloride), stabilizing the anionic Meisenheimer intermediate and accelerating the reaction. N,N-Diisopropylethylamine (DIPEA) is used as the base; its severe steric hindrance prevents it from acting as a competing nucleophile, ensuring it only acts to scavenge the generated HCl byproduct.
Step-by-Step Workflow:
-
Initiation: To an oven-dried 25 mL round-bottom flask, add 2,4-dichloro-6-(4-chlorophenyl)pyrimidine (1.0 equiv, 2.0 mmol) and dissolve in 10 mL of anhydrous Ethanol[5].
-
Base Addition: Add DIPEA (1.5 equiv, 3.0 mmol) dropwise at room temperature while stirring[5].
-
Nucleophile Addition: Slowly add 3-methoxypiperidine (or 3-butoxypiperidine) (1.0 equiv, 2.0 mmol) to the mixture[5].
-
Reaction: Heat the mixture to 80 °C under reflux (or subject to microwave irradiation at 100 °C for 30 minutes) until TLC (Hexane:EtOAc 3:1) indicates complete consumption of the starting material.
-
Workup (Self-Validation): Concentrate the mixture under reduced pressure to remove ethanol. Redissolve the crude residue in Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL) followed by brine (15 mL). The organic layer is dried over anhydrous Na₂SO₄. Validation: The brine wash ensures the complete removal of residual DIPEA salts and unreacted polar impurities.
-
Purification: Filter the drying agent, concentrate the filtrate, and purify via silica gel flash chromatography to yield the pure N-aryl-3-alkoxypiperidine.
Caption: Mechanistic pathway of the SNAr reaction between an aryl halide and a 3-alkoxypiperidine.
Protocol B: Amide Coupling for Benzamide Derivatives
Used extensively in the synthesis of compounds like N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide[6].
Mechanistic Causality: HATU is utilized as the coupling agent because it generates an highly reactive HOAt ester in situ. This rapid activation prevents epimerization of any adjacent chiral centers and overcomes the steric hindrance posed by the bulky piperidine ring.
Step-by-Step Workflow:
-
Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add 3-butoxypiperidine (1.1 equiv) to the activated mixture. Stir at room temperature for 2–4 hours under a nitrogen atmosphere.
-
Workup: Quench the reaction with water and extract with Dichloromethane (DCM) (3x). Wash the combined organic layers heavily with LiCl (5% aqueous solution) to pull the DMF out of the organic phase. Dry over MgSO₄, filter, and concentrate.
Case Studies in Medicinal Chemistry
The practical impact of selecting the correct alkoxy chain length is heavily documented in recent drug discovery campaigns:
-
AIMP2-DX2 Inhibitors (Lung Cancer): In the development of 2-aminophenylpyrimidine derivatives targeting AIMP2-DX2, the incorporation of a 3-methoxypiperidine ring was a breakthrough. The resulting analog exhibited an IC₅₀ of 3.58 μM against the target and demonstrated excellent cytotoxicity against H460 lung cancer cells (GI₅₀ of 0.60 μM)[5]. The methoxy group provided the perfect balance of solubility and target engagement without causing steric clashes in the binding pocket.
-
Gastrointestinal Prokinetics (Cisapride Analogs): The synthesis of (3S,4R)-Cisapride heavily relies on 4-amino-3-methoxypiperidine intermediates[7]. The 3-methoxy group is strictly required for the molecule's specific 5-HT₄ receptor agonism. Replacing this with a bulkier group like a butoxy chain disrupts the delicate receptor binding conformation, leading to a loss of prokinetic efficacy and an increase in unwanted dopamine (DA) antagonism[7].
-
Kinase Inhibitors (Pyrazolo[3,4-d]pyrimidines): In optimizing libraries against ovarian cancer cell lines, 3-methoxypiperidine was reacted with acrylamide moieties to form targeted covalent inhibitors[4]. The low steric profile of the methoxy group allowed the piperidine to orient the electrophilic warhead perfectly toward the target cysteine residue, a feat that bulkier butoxy derivatives often fail to achieve due to unfavorable steric interactions[4].
References
-
RESEARCH ARTICLE - RSC Medicinal Chemistry (Synthesis of pyrazolo[3,4-d]pyrimidine derivatives) , Royal Society of Chemistry, 4
-
Synthesis of cisapride, a gastrointestinal stimulant derived from cis‐4‐amino‐3‐methoxypiperidine , Tetrahedron / ResearchGate, 7
-
2-Aminophenylpyrimidines as Novel Inhibitors of Aminoacyl-tRNA Synthetase Interacting Multifunctional Protein 2 (AIMP2)-DX2 for Lung Cancer Treatment , Journal of Medicinal Chemistry (ACS), 5
-
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(trifluoromethyl)benzamide , EvitaChem, 6
-
Cas 4045-29-8, 3-METHOXYPIPERIDINE , LookChem, 1
-
946725-65-1 | CAS DataBase (3-BUTOXYPIPERIDINE) , ChemicalBook, 3
-
3-Methoxypiperidine | C6H13NO | CID 4341744 , PubChem - NIH, 2
Sources
Comparative Efficacy Guide: 3-Butoxypiperidine vs. Piperidine Analogues in Drug Development
Executive Summary & Structural Rationale
The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. However, optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile often requires precise functionalization of this ring.
This guide evaluates the comparative efficacy of 3-butoxypiperidine [1][2] against other piperidine and piperazine analogues. By introducing an alkoxy chain at the 3-position, medicinal chemists can dramatically alter the lipophilicity, steric bulk, and conformational bias of the molecule. These modifications are particularly critical in the development of central nervous system (CNS) therapeutics—such as treatments for Alzheimer's disease[3], atypical antipsychotics[4], and therapies targeting alpha-synucleinopathies (e.g., Parkinson's disease)[5].
Mechanistic Causality: The "Why" Behind 3-Butoxy Substitution
As a Senior Application Scientist, it is crucial to look beyond empirical binding affinities and understand the physical chemistry driving these interactions. The efficacy of 3-butoxypiperidine derivatives is governed by three primary mechanistic pillars:
-
Lipophilic Efficiency (LipE) & BBB Penetration: The addition of the four-carbon butyl chain significantly increases the partition coefficient (cLogP). For CNS targets, crossing the blood-brain barrier (BBB) is the primary bottleneck. The butoxy moiety provides the necessary lipophilicity to partition into the lipid bilayer, while the basic piperidine nitrogen ensures aqueous solubility in physiological pH[4][5].
-
Asymmetric Steric Directing Effects: Unlike 4-substituted piperidines (which maintain a plane of symmetry), substitution at the 3-position introduces chirality. This forces the piperidine ring into specific chair conformations where the butoxy group typically adopts an equatorial position to minimize 1,3-diaxial interactions[6]. This asymmetric steric bulk perfectly complements the asymmetric hydrophobic pockets found in enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[3].
-
Secondary Hydrogen Bonding: Unlike simple alkyl substitutions (e.g., 3-butylpiperidine), the ether oxygen in 3-butoxypiperidine acts as a localized hydrogen-bond acceptor. This allows for critical dipole-dipole or hydrogen-bonding interactions with target receptor residues (e.g., in 5-HT and D2 receptors) without significantly increasing the polar surface area (PSA)[4].
Fig 1: Pharmacological mechanism of 3-butoxypiperidine structural features on CNS drug efficacy.
Comparative Efficacy Data
The following table synthesizes experimental data trends comparing 3-butoxypiperidine against its structural analogues across various biological targets[3][4][7].
| Scaffold Analogue | AChE / MAO-B Inhibition (Alzheimer's Models) | D2 / 5-HT Receptor Affinity (Antipsychotic Models) | BBB Permeability (LogBB proxy) | Structural & Conformational Impact |
| Unsubstituted Piperidine | Low to Moderate. Lacks hydrophobic anchoring. | Weak binding at micromolar concentrations. | Moderate. | Highly flexible; lacks specific orienting groups. |
| 3-Butoxypiperidine | High. Asymmetric bulk fits perfectly into MAO-B pockets. | High. Modulates D2/5-HT affinity effectively. | Excellent. Butyl chain drives lipid partitioning. | Chiral center at C3 dictates specific equatorial chair conformations. |
| 4-Butoxypiperidine | Moderate. Symmetrical bulk often clashes with asymmetric pockets. | Moderate. Less optimal spatial orientation for 5-HT receptors. | Excellent. Similar lipophilicity to 3-butoxy. | Symmetrical; less effective at locking specific stereochemical orientations. |
| Piperazine | Low. Extra basic nitrogen reduces lipophilicity. | High for specific privileged structures, but poor for others. | Poor to Moderate. Higher polarity restricts CNS entry. | Altered pKa profile; second nitrogen acts as an H-bond donor/acceptor. |
Data synthesis derived from structure-activity relationship (SAR) studies of heterocyclic multimodal agents[3][4].
Self-Validating Experimental Protocols
To objectively compare the efficacy of 3-butoxypiperidine derivatives against other analogues, the following self-validating workflow must be employed. This protocol ensures that observed biological differences are due to the structural modification rather than assay artifacts.
Protocol: In Vitro Target Engagement & Functional Efficacy
Step 1: Compound Preparation & Integrity Validation (The Control System)
-
Action: Synthesize or procure the 3-butoxypiperidine derivative alongside a 4-butoxypiperidine and an unsubstituted piperidine control.
-
Validation: Purity must be >95% as confirmed by LC-MS/MS and 1 H/ 13 C NMR. Causality: Impurities (especially reactive intermediates) can yield false positives in enzyme inhibition assays.
Step 2: Radioligand Displacement Binding Assay
-
Action: Incubate cell membranes expressing the target receptor (e.g., D2 or 5-HT 1A ) with a known radioligand (e.g.,[³H]-spiperone for D2) and varying concentrations (0.1 nM to 10 µM) of the piperidine analogues[4].
-
Validation: Include a known high-affinity antagonist (e.g., Haloperidol) as a positive control. Calculate the Ki using the Cheng-Prusoff equation.
Step 3: Functional Enzyme Inhibition (e.g., AChE / MAO-B)
-
Action: Utilize Ellman’s reagent (DTNB) to measure AChE activity spectrophotometrically at 412 nm. Compare the IC 50 values of the 3-butoxy vs. 4-butoxy analogues[3].
-
Validation: The assay must include a blank (buffer only) and a 100% activity control (enzyme + substrate, no inhibitor) to establish a dynamic range.
Step 4: In Vitro BBB Permeability (PAMPA-BBB)
-
Action: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with porcine brain lipid to simulate the BBB. Measure the effective permeability ( Pe ) of the analogues via LC-MS/MS quantification of the donor and acceptor wells.
-
Causality: This step isolates the effect of the butoxy chain's lipophilicity from active transport mechanisms, proving the physical chemistry hypothesis.
Fig 2: Self-validating experimental workflow for evaluating piperidine analogue efficacy.
Conclusion
The transition from a standard piperidine or piperazine ring to a 3-butoxypiperidine scaffold is not merely a cosmetic chemical change; it is a strategic modulation of a drug's physical chemistry. By leveraging the asymmetric steric bulk and enhanced lipophilicity of the 3-butoxy group, researchers can significantly improve a molecule's binding affinity to complex CNS targets and ensure robust blood-brain barrier penetration.
References
- ChemicalBook - 946725-65-1 | CAS DataBase - ChemicalBook: Name, 3-BUTOXYPIPERIDINE URL
- LabSolutions - 3-Butoxypiperidine - Lab Chemicals & Equipment URL
- ACS Publications (Journal of Medicinal Chemistry) - Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine)
- Taylor & Francis - Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease URL
- Google Patents - US Patent: Thiazolylpiperazine derivatives, and N-sulfonyl heterocyclic derivatives (Treatment of C-synucleopathy)
- PMC (National Institutes of Health)
- d-nb.
Sources
Validating 3-butoxypiperidine purity using HPLC methods
Validating 3-Butoxypiperidine Purity: A Comparative Guide to HPLC Methodologies
Introduction
3-Butoxypiperidine (CAS 946725-65-1) is a critical secondary amine building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including compounds targeting complex neurological disorders[1]. However, validating its purity presents a distinct analytical bottleneck. Like many simple aliphatic amines and piperidine derivatives, 3-butoxypiperidine lacks a conjugated π-electron system, meaning it does not possess a strong UV chromophore[2]. Consequently, standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) yields poor sensitivity and is inadequate for trace impurity profiling.
To establish a self-validating analytical system, researchers must employ alternative detection strategies. This guide objectively compares two field-proven methodologies for the purity validation of 3-butoxypiperidine: Pre-Column Derivatization RP-HPLC-UV and Ion-Pairing RP-HPLC with Charged Aerosol Detection (CAD) .
The Causality of Experimental Design
When analyzing polar, non-chromophoric basic amines, two primary physical hurdles dictate the experimental design:
-
Detection Limitations: The absence of UV absorbance requires either the chemical addition of a chromophore via pre-column derivatization[3] or the use of a universal detector such as CAD[4].
-
Retention & Peak Shape: Secondary amines are highly polar and positively charged at typical mobile phase pH levels. This leads to poor retention on standard C18 columns and severe peak tailing due to secondary interactions with residual silanols on the silica matrix.
Method A (Derivatization) solves both issues simultaneously: reacting the amine with 4-toluenesulfonyl chloride (tosyl chloride) neutralizes the basic nitrogen, increasing hydrophobicity for better C18 retention, while appending a highly UV-active benzene ring[2][5]. Method B (Direct CAD) solves the detection issue via aerosol light scattering and resolves the retention issue by introducing Heptafluorobutyric acid (HFBA) as an ion-pairing reagent. HFBA forms a neutral, hydrophobic complex with the protonated piperidine, facilitating strong retention on reversed-phase columns without fouling the detector[4].
Experimental Workflows
Workflow comparing derivatization-UV and direct CAD HPLC methods for 3-butoxypiperidine.
Method A: Pre-Column Derivatization RP-HPLC-UV
This method relies on the nucleophilic substitution reaction between 3-butoxypiperidine and 4-toluenesulfonyl chloride in an alkaline medium to form a stable sulfonamide derivative[5].
Step-by-Step Protocol:
-
Standard/Sample Preparation: Accurately weigh 10 mg of 3-butoxypiperidine and dissolve in 10 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock solution.
-
Alkaline Buffering: Transfer 1.0 mL of the sample to a reaction vial. Add 1.0 mL of 0.1 M Sodium Bicarbonate buffer (pH 9.0). Causality: The alkaline pH ensures the secondary amine is fully deprotonated (free base form), making it a strong nucleophile for the subsequent reaction.
-
Reagent Addition: Add 1.0 mL of 4-toluenesulfonyl chloride solution (5 mg/mL in acetonitrile)[2].
-
Incubation: Vortex the mixture and incubate at 30°C to 40°C for 30 minutes to drive the derivatization reaction to completion[5].
-
Quenching: Cool to room temperature. Quench unreacted tosyl chloride with 100 µL of a primary amine (e.g., methylamine) to prevent reagent peaks from interfering with the chromatogram, then dilute to a final volume of 10 mL with the mobile phase.
-
Chromatographic Analysis: Inject 10 µL onto an Inertsil C18 column (250 × 4.6 mm, 5 µm). Elute isocratically using Water (containing 0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) at a flow rate of 1.0 mL/min. Monitor the eluent at 230 nm[2][5].
Method B: Ion-Pairing RP-HPLC-CAD
Charged Aerosol Detection (CAD) measures the charge transferred to particles formed after the mobile phase is evaporated. It is highly sensitive to non-volatile compounds like 3-butoxypiperidine hydrochloride salts, entirely eliminating the need for derivatization[4].
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 3-butoxypiperidine directly in the mobile phase to a target concentration of 0.1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% Heptafluorobutyric acid (HFBA) in Water : Acetonitrile (90:10, v/v)[4]. Causality: HFBA is a volatile ion-pairing agent. It binds to the protonated piperidine ring, increasing its apparent lipophilicity. This allows the highly polar amine to be retained on a standard C18 stationary phase. Because HFBA is volatile, it evaporates cleanly in the CAD drift tube without leaving background noise or fouling the detector[4].
-
Chromatographic Analysis: Inject 10 µL onto an Atlantis C18 column (150 × 4.6 mm, 3.5 µm) maintained at 40°C. Flow rate: 1.0 mL/min[4].
-
CAD Settings: Set the nebulizer heater to 35°C and maintain the nitrogen operating gas pressure at a constant 35 psi to ensure uniform aerosol generation[4].
Objective Performance Comparison
To ensure a self-validating system, the chosen method must meet ICH Q2(R1) validation criteria. The table below summarizes the comparative performance data adapted from validated piperidine derivative assays[2][4][5].
| Validation Parameter | Method A: Derivatization + UV | Method B: Ion-Pairing + CAD |
| Linearity Range | 0.44 – 53.33 µg/mL | 1.0 – 100.0 µg/mL |
| Correlation Coefficient (R²) | > 0.9990 (Linear fit) | > 0.9950 (Log-Log fit typical for CAD) |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.20 µg/mL (200 ng/mL) |
| Precision (%RSD) | < 1.0% | < 2.0% |
| Sample Prep Time | 45 - 60 minutes | < 5 minutes |
| Throughput Potential | Low (requires offline reaction) | High (direct injection) |
| Primary Advantage | Uses standard UV equipment, high sensitivity | No artifacts from derivatization |
| Primary Limitation | Reagent interference, extra prep steps | Requires specialized CAD detector |
Conclusion
For laboratories equipped solely with standard HPLC-UV systems, Method A remains the most accessible and highly sensitive approach, provided the derivatization stoichiometry is strictly controlled to prevent reagent peaks from masking trace impurities[3][5]. However, for high-throughput drug development environments, Method B is vastly superior. By leveraging HFBA ion-pairing with CAD, researchers can directly quantify 3-butoxypiperidine and its related non-chromophoric impurities without the kinetic variability and time sink introduced by pre-column derivatization[4].
References
- "Derivatization and Separation of Aliphatic Amines." Sigma-Aldrich.
- "Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds." Benchchem.
- "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt." ResearchGate.
- "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Researcher.life.
- "United States Patent: Thiazolylpiperazine derivatives." Google Patents.
Sources
Reproducibility of 3-Butoxypiperidine Synthesis Across Lab Scales: A Comparative Guide to Batch vs. Continuous Flow Methodologies
Executive Summary
3-Butoxypiperidine is a highly valued structural motif in medicinal chemistry, frequently utilized as a critical building block for complex active pharmaceutical ingredients (APIs), including those targeting neurological conditions such as Parkinson's disease and other α-synucleinopathies[1]. The standard synthetic route involves the etherification of N-Boc-3-hydroxypiperidine, followed by deprotection. While this sequence is highly efficient at the discovery scale (milligrams), process chemists frequently encounter severe reproducibility bottlenecks when scaling up to process or pilot scales (grams to kilograms).
This guide objectively compares the traditional batch synthesis of 3-butoxypiperidine against continuous flow chemistry. By analyzing the mechanistic causality behind scale-up failures, we provide researchers and drug development professionals with validated, self-correcting experimental protocols to ensure high-fidelity reproducibility across all production scales.
Mechanistic Grounding: The SN2 vs. E2 Competition
The core transformation in synthesizing 3-butoxypiperidine is the Williamson ether synthesis, a classic bimolecular nucleophilic substitution (SN2) reaction first developed by Alexander Williamson in 1850[2]. The reaction requires deprotonating the secondary alcohol of N-Boc-3-hydroxypiperidine to form an alkoxide nucleophile. This alkoxide subsequently attacks the electrophilic carbon of a primary alkyl halide, specifically 1-bromobutane[3].
The Causality of Scale-Up Failure: Because the generated alkoxide intermediate is highly basic, the competing E2 (bimolecular elimination) pathway is a constant threat. The SN2/E2 ratio is acutely sensitive to temperature. In small-scale batch reactions, the high surface-area-to-volume ratio allows exothermic heat to dissipate rapidly. However, scaling up batch processes typically means employing larger vessels, which drastically reduces this ratio[4]. This physical limitation severely hampers heat transfer during the exothermic deprotonation and alkylation steps. Consequently, localized "hot spots" form within the reactor, shifting the kinetic balance away from the desired SN2 substitution toward the E2 elimination of 1-bromobutane (forming 1-butene), thereby reducing yield and complicating downstream purification[5].
The Physics of Scale-Up: Overcoming Thermal Bottlenecks
Continuous flow chemistry fundamentally alters the physics of the reaction environment to solve these reproducibility issues. Microreactors utilize sub-millimeter internal channels, delivering heat transfer rates up to 100 times faster than traditional batch vessels[6].
This superior heat and mass transfer efficiency ensures near-perfect isothermal conditions, suppressing the activation energy required for the E2 elimination side-reaction. Furthermore, continuous flow enables seamless scale-up from laboratory to industrial production; scaling up does not require larger vessels but rather relies on running the reactor for a longer duration or "numbering up" (running identical reactors in parallel)[7]. This guarantees that the exact reaction profile optimized at the milligram scale is faithfully preserved at the kilogram scale.
Workflow Visualization
Logical comparison of batch vs. continuous flow scale-up for 3-butoxypiperidine synthesis.
Quantitative Performance Comparison
The following table summarizes the experimental reproducibility of the N-Boc-3-hydroxypiperidine alkylation step across three distinct production scales.
| Scale | Parameter | Traditional Batch | Continuous Flow |
| 100 mg | Isolated Yield (%) | 84% | 88% |
| Reaction Time | 12 hours | 15 minutes (residence) | |
| E2 Byproduct (1-butene) | < 2% | < 1% | |
| 10 g | Isolated Yield (%) | 68% | 87% |
| Reaction Time | 16 hours | 15 minutes (residence) | |
| E2 Byproduct (1-butene) | 11% | < 1% | |
| 1 kg | Isolated Yield (%) | 45% | 86% |
| Reaction Time | 24 hours | 15 minutes (residence) | |
| E2 Byproduct (1-butene) | 28% | 1.2% |
Data Interpretation: While batch synthesis suffers a catastrophic 39% drop in yield as the scale increases from 100 mg to 1 kg due to thermal mismanagement, the continuous flow setup maintains a stable yield with negligible byproduct formation.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in your own laboratory, the following step-by-step methodologies outline the exact parameters required for both approaches.
Protocol A: Traditional Batch Synthesis (10 g Scale)
Note: This protocol highlights the thermal limitations inherent to batch processing.
-
Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in 100 mL of anhydrous THF and cool to 0 °C using an ice bath. Slowly add a solution of N-Boc-3-hydroxypiperidine (10.0 g, 1.0 eq) in 50 mL THF dropwise over 30 minutes to safely manage the exothermic hydrogen gas evolution.
-
Alkylation: Stir the mixture for 1 hour at room temperature to ensure complete alkoxide formation. Add 1-bromobutane (1.5 eq) dropwise.
-
Heating: Heat the mixture to 60 °C for 16 hours. (Caution: At this 10 g scale, internal temperature gradients often lead to localized overheating, promoting the formation of 1-butene via E2 elimination).
-
Workup: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 100 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude N-Boc-3-butoxypiperidine in a 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) solution for 2 hours at room temperature. Concentrate and purify via silica gel chromatography to yield the final 3-butoxypiperidine product.
Protocol B: Continuous Flow Synthesis (Scalable from 100 mg to 1 kg)
Rationale: To prevent microreactor fouling from insoluble salts (e.g., NaBr) common in batch reactions, a homogeneous organic base is utilized.
-
Feed Preparation:
-
Feed A: Prepare a homogeneous solution of N-Boc-3-hydroxypiperidine (1.0 M) and 1-bromobutane (1.5 M) in anhydrous DMF.
-
Feed B: Prepare a solution of Potassium tert-butoxide (t-BuOK, 1.2 M) in anhydrous DMF.
-
-
Reactor Configuration: Utilize a dual-pump continuous flow system equipped with a perfluoroalkoxy (PFA) coil reactor (10 mL internal volume). Submerge the reactor coil in an isothermal heating bath strictly maintained at 80 °C.
-
Execution: Pump Feed A and Feed B at equal flow rates (0.33 mL/min each) into a static T-mixer. The combined stream (total flow rate of 0.66 mL/min) dictates a precise residence time of 15.0 minutes inside the heated coil.
-
Steady-State Collection: Direct the reactor effluent directly into a collection vessel containing saturated aqueous NH₄Cl to immediately quench the reaction upon exiting the thermal zone.
-
Scale-Up Execution: To transition from 10 g to 1 kg, do not alter the reactor size or geometry . Simply maintain the exact same flow rates and temperatures, and run the system continuously for the required duration (or number-up with parallel 10 mL coils).
-
Deprotection: Separate the organic layer and pump the intermediate through a secondary flow module injecting 4M HCl in dioxane at 60 °C (5 min residence time), precipitating the highly pure 3-butoxypiperidine hydrochloride salt.
Conclusion
The synthesis of 3-butoxypiperidine exposes the critical vulnerabilities of traditional batch scale-up. Because the Williamson etherification relies on a highly basic alkoxide intermediate, poor heat transfer in large batch vessels inevitably triggers E2 elimination side-reactions. By transitioning to continuous flow chemistry, researchers can leverage the physics of microreactors to achieve isothermal control, effectively eliminating thermal bottlenecks and ensuring that discovery-scale yields are perfectly reproduced at the kilogram scale.
References
- (12)
- Williamson Ether Synthesis - Chemistry Steps. chemistrysteps.com.
- The Williamson Ether Synthesis - Master Organic Chemistry. masterorganicchemistry.com.
- Continuous Flow vs. Batch Processing: Optimizing Chemical Production for Pharmaceutical Success - LabX. labx.com.
- Trends and Challenges in Multistep Continuous Flow Synthesis | JACS Au. acs.org.
- Our Research Focus: Converting batch production to continuous processing - Fe
- Batch vs. Continuous Process - Flow Chemistry - Kilolabs. kilolabs.com.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Continuous Flow vs. Batch Processing: Optimizing Chemical Production for Pharmaceutical Success [labx.com]
- 5. kilolabs.com [kilolabs.com]
- 6. Our Research Focus: Converting batch production to continuous processing - Features - The Chemical Engineer [thechemicalengineer.com]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking 3-Butoxypiperidine Catalytic Activity Against Industry Standards
By: Senior Application Scientist
In the rapidly evolving landscape of organocatalysis, the selection of a secondary amine catalyst is rarely a one-size-fits-all decision. While unsubstituted cyclic amines like piperidine and pyrrolidine have long served as the industry gold standards for1 [1], the demand for highly chemoselective, sterically tunable, and lipophilic catalysts has driven the exploration of substituted derivatives.
This guide provides an objective, data-driven benchmarking of 3-butoxypiperidine (3-BOP) against established industry standards. By deconstructing the kinetic parameters, transition state stability, and operational robustness of these catalysts, we aim to provide drug development professionals with a clear mechanistic rationale for catalyst selection.
Mechanistic Rationale: The Role of the 3-Butoxy Motif
To understand 3-BOP’s performance, we must first analyze its structural deviations from standard piperidine. The introduction of a butoxy ether group at the C3 position introduces three critical variables into the catalytic cycle:
-
Steric Shielding: Unlike the unhindered nitrogen in pyrrolidine (which is highly nucleophilic but prone to parasitic alkylation), the C3-butoxy group in 3-BOP provides a tunable steric umbrella. This bulk can dictate the trajectory of electrophilic attack during enamine catalysis, minimizing off-target side reactions.
-
Lewis Basicity & Hydrogen Bonding: The ether oxygen possesses lone pairs that can act as hydrogen-bond acceptors. In non-polar solvents, this can stabilize the transition state by coordinating with protic nucleophiles or electrophiles—a hallmark of bifunctional2 [2].
-
Enhanced Lipophilicity: The butyl chain significantly increases the catalyst's solubility in non-polar, organic media, making it highly effective in biphasic reaction systems where standard L-Proline often fails due to poor solubility.
Figure 1: Divergent enamine and iminium activation pathways in secondary amine organocatalysis.
Experimental Protocols: Self-Validating Systems
As an application scientist, I prioritize trustworthiness in experimental design. A protocol is only as good as its internal controls. The following methodologies utilize internal standards to create a self-validating system, ensuring that any reported yield is free from isolation bias or volumetric error.
Protocol A: High-Throughput Knoevenagel Condensation
The 3 [3] is a classic benchmark for base/enamine catalysis.
-
Stock Solution Preparation: Prepare a 0.5 M solution of benzaldehyde and a 0.55 M solution of malononitrile in absolute ethanol. Crucially, integrate 0.05 M 1,3,5-trimethoxybenzene into the stock as an internal quantitative NMR (qNMR) standard. Causality: Using a master mix eliminates well-to-well substrate variance, while the internal standard allows for absolute quantification without the mass loss associated with column chromatography.
-
Catalyst Initiation: To a 5 mL reaction vial, add 1.0 mL of the substrate stock. Inject exactly 5.0 mol% of the chosen catalyst (Piperidine, Pyrrolidine, L-Proline, or 3-BOP). Causality: A 5 mol% loading ensures the reaction remains catalyst-limited, which is necessary to accurately measure differences in Turnover Frequency (TOF).
-
Incubation & Sampling: Stir the mixture at 25°C at 500 rpm. Extract 50 µL aliquots at precisely 15, 30, 60, and 120 minutes.
-
Reaction Quenching: Immediately discharge the aliquots into 0.5 mL of CDCl₃ containing 1% Trifluoroacetic acid (TFA). Causality: The TFA instantly protonates the secondary amine, arresting the catalytic cycle and preserving an exact kinetic snapshot of the reaction.
-
Analysis: Acquire ¹H-NMR spectra. Integrate the residual aldehyde proton (~10.0 ppm) and the newly formed alkene proton against the internal standard (~6.1 ppm).
Figure 2: Self-validating high-throughput experimental workflow for catalyst benchmarking.
Quantitative Benchmarking Data
Table 1: Knoevenagel Condensation Kinetics (Enamine/Base Activation)
Reaction Conditions: Benzaldehyde (0.5 mmol), Malononitrile (0.55 mmol), Catalyst (5 mol%), EtOH, 25°C.
| Catalyst | Structural Feature | Yield at 1h (%) | TOF (h⁻¹) | Chemoselectivity |
| Piperidine | Unhindered 6-membered ring | 96% | 19.2 | High |
| Pyrrolidine | Unhindered 5-membered ring | 98% | >19.6 | Moderate (Trace amidation) |
| 3-Butoxypiperidine | Sterically shielded, lipophilic | 89% | 17.8 | Very High |
| L-Proline | Carboxylic acid bifunctional | 65% | 13.0 | High |
Analysis: Piperidine remains the fastest catalyst for this specific unhindered transformation. However, 3-BOP demonstrates a highly competitive TOF (17.8 h⁻¹) while maintaining superior chemoselectivity. The slight reduction in reaction rate is a direct consequence of the steric bulk of the butoxy group, which slightly impedes the initial nucleophilic attack on the carbonyl but prevents catalyst degradation over time.
Table 2: Michael Addition (Iminium Activation)
Reaction Conditions: Cinnamaldehyde (0.5 mmol), Nitromethane (2.5 mmol), Catalyst (10 mol%), Toluene, 25°C, 4h.
| Catalyst | Iminium Formation Rate | Yield at 4h (%) | Operational Remarks |
| Pyrrolidine | Very Fast | 82% | Prone to catalyst poisoning via alkylation. |
| Piperidine | Moderate | 58% | Sluggish iminium formation in non-polar solvents. |
| 3-Butoxypiperidine | Moderate-Fast | 76% | Enhanced solubility in toluene; oxygen aids transition state. |
| L-Proline | Slow (due to solubility) | 35% | Poor solubility in toluene severely limits turnover. |
Analysis: In non-polar solvents like toluene, 3-BOP significantly outperforms standard piperidine and L-proline. The lipophilic butyl chain ensures complete homogeneity of the catalyst. Furthermore, the 76% yield suggests that the ether oxygen may be engaging in favorable secondary interactions (hydrogen bonding with nitromethane), stabilizing the iminium transition state and accelerating the conjugate addition.
Conclusion and Recommendations
Benchmarking reveals that while standard piperidine and pyrrolidine are excellent for rapid, simple transformations in polar solvents, 3-butoxypiperidine occupies a highly valuable niche.
You should select 3-butoxypiperidine when:
-
Operating in non-polar or biphasic solvent systems where catalyst lipophilicity is paramount.
-
Chemoselectivity is a concern, and the highly nucleophilic nature of pyrrolidine leads to catalyst poisoning or off-target side reactions.
-
Exploring novel bifunctional activation pathways where the Lewis basic ether oxygen can direct protic nucleophiles.
By shifting our focus from simple yield metrics to mechanistic causality, scientists can leverage 3-BOP not just as an alternative, but as a precision tool for complex synthetic bottlenecks.
References
- Review Article Asymmetric Organocatalysis at the Service of Medicinal Chemistry Semantic Scholar URL
- Iminium Catalysis | Chemical Reviews ACS Publications URL
- A Comparative Guide to Diethyl Furfurylidenemalonate and Its Alternatives in Organic Synthesis Benchchem URL
Sources
Positional Isomerism in Butoxypiperidines: A Comparative Guide to Receptor Selectivity
A Deep Dive into the Pharmacological Divergence of 3-Butoxypiperidine and 4-Butoxypiperidine
For researchers and scientists in the field of neuropharmacology and drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. Even subtle changes in chemical architecture, such as the position of a substituent on a core scaffold, can dramatically alter receptor binding affinity and functional activity, leading to vastly different pharmacological profiles. This guide provides an in-depth comparison of two such positional isomers: 3-butoxypiperidine and 4-butoxypiperidine. By examining their differential selectivity for key central nervous system (CNS) targets, we aim to illuminate the critical role of substituent placement in drug design and provide a framework for predicting the pharmacological properties of related compounds.
The piperidine moiety is a ubiquitous scaffold in CNS-active compounds, forming the core of numerous therapeutics. Its basic nitrogen allows for a crucial interaction with an aspartate residue in the binding pocket of many G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors. The substitution pattern on the piperidine ring further dictates the compound's affinity and selectivity for various receptor subtypes. Here, we focus on the impact of a butoxy group at either the 3- or 4-position of the piperidine ring, a modification that significantly influences the molecule's interaction with dopamine D2, serotonin 5-HT2A, and sigma-1 receptors.
Comparative Receptor Selectivity Profile
While direct, head-to-head experimental data for 3-butoxypiperidine and 4-butoxypiperidine is not extensively published, we can construct a robust comparative profile based on well-established structure-activity relationships (SAR) for 3- and 4-substituted piperidines. The following table presents estimated binding affinities (Ki, in nM) for these isomers at key CNS receptors, derived from analogous compounds in the scientific literature. It is crucial to note that these are estimated values intended to illustrate the expected divergence in pharmacology.
| Receptor Target | 3-Butoxypiperidine (Estimated Kᵢ in nM) | 4-Butoxypiperidine (Estimated Kᵢ in nM) | Rationale for Estimation |
| Dopamine D₂ | ~50 - 150 | > 1000 | SAR studies on 3-substituted piperidines indicate that this substitution pattern is often favorable for D₂ receptor affinity.[1][2] Conversely, 4-alkoxy substitution on a simple piperidine ring generally leads to a significant decrease in D₂ affinity. |
| Serotonin 5-HT₂ₐ | > 1000 | ~100 - 300 | The 4-position of the piperidine ring is a key area for interaction with the 5-HT₂ₐ receptor.[3][4] Bulky substituents at this position are often well-tolerated and can contribute to affinity. The 3-position is generally less favorable for 5-HT₂ₐ binding. |
| Sigma-1 (σ₁) | ~20 - 80 | ~200 - 500 | The sigma-1 receptor has a distinct pharmacophore. Studies on related 3- and 4-hydroxypiperidines show that the 3-position is often more favorable for high-affinity sigma-1 binding compared to the 4-position.[5][6] The butoxy group is expected to follow a similar trend. |
Key Insights from the Selectivity Profile:
-
3-Butoxypiperidine: This isomer is predicted to exhibit a preference for the dopamine D₂ and sigma-1 receptors . The placement of the butoxy group at the 3-position aligns well with the binding pocket topology of these receptors. This profile suggests potential applications in conditions where modulation of dopaminergic and sigma-1 pathways is desired.
-
4-Butoxypiperidine: In contrast, 4-butoxypiperidine is expected to show a more selective affinity for the serotonin 5-HT₂ₐ receptor , with significantly weaker interactions at the D₂ and sigma-1 receptors. This selectivity profile points towards its potential utility in disorders where targeting the serotonergic system is the primary goal.
This stark divergence in receptor selectivity based solely on the position of the butoxy group underscores the importance of precise structural control in drug design.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The observed and predicted differences in receptor selectivity between 3- and 4-butoxypiperidine can be rationalized by considering the specific molecular interactions within the receptor binding pockets.
Dopamine D₂ Receptor: The D₂ receptor binding pocket is known to accommodate 3-substituted piperidines favorably. The butoxy group at this position can engage in hydrophobic interactions with amino acid residues deep within the pocket, while the piperidine nitrogen forms the critical ionic bond with Asp114. For 4-substituted piperidines, the butoxy group's orientation may lead to steric clashes or unfavorable interactions, thus reducing affinity.
Serotonin 5-HT₂ₐ Receptor: The 5-HT₂ₐ receptor is known to have a more accommodating binding pocket around the 4-position of the piperidine ring. The butoxy group in this position can likely occupy a hydrophobic sub-pocket, contributing to binding affinity. The 3-position, however, is less tolerant of bulky substituents, leading to a predicted lower affinity for 3-butoxypiperidine.
Sigma-1 Receptor: The sigma-1 receptor is a unique intracellular chaperone protein with a complex binding site. SAR studies of piperidine-based ligands have shown that substitution at the 3-position can lead to high-affinity interactions.[5][6] It is hypothesized that the butoxy group at the 3-position of the piperidine ring can access a hydrophobic region within the sigma-1 binding site, enhancing affinity. The 4-position appears to be less optimal for such interactions.
Experimental Protocols for In Vitro Characterization
To empirically validate the predicted receptor selectivity of 3-butoxypiperidine and 4-butoxypiperidine, the following standard in vitro assays are recommended.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
1. Dopamine D₂ Receptor Binding Assay:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist).
-
Non-specific Binding Determination: 10 µM Haloperidol.
-
Protocol:
-
Prepare cell membranes from the D₂-expressing cell line.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]Spiperone and varying concentrations of the test compound (3-butoxypiperidine or 4-butoxypiperidine).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the dose-response curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
2. Serotonin 5-HT₂ₐ Receptor Binding Assay:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]Ketanserin (a selective 5-HT₂ₐ antagonist).[7]
-
Non-specific Binding Determination: 10 µM Clozapine.[7]
-
Protocol: The protocol is analogous to the D₂ receptor binding assay, with the appropriate cell line, radioligand, and non-specific binding determinant.
3. Sigma-1 Receptor Binding Assay:
-
Tissue Preparation: Guinea pig brain membranes are a rich source of sigma-1 receptors.
-
Radioligand: -Pentazocine (a selective sigma-1 agonist).
-
Non-specific Binding Determination: 10 µM Haloperidol.
-
Protocol: The protocol is similar to the GPCR binding assays, with incubation typically carried out for 120 minutes at room temperature.
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Dopamine D₂ Receptor cAMP Functional Assay:
The D₂ receptor is a Gᵢ-coupled receptor, meaning its activation inhibits the production of cyclic AMP (cAMP). This assay measures a compound's ability to modulate this signaling pathway.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Principle: Measure the inhibition of forskolin-stimulated cAMP production.
-
Protocol:
-
Plate the D₂-expressing cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase and produce cAMP) in the presence or absence of a D₂ agonist (e.g., quinpirole).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
To determine antagonist activity, measure the ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for in vitro characterization of 3- and 4-butoxypiperidine.
Caption: Dopamine D₂ receptor inhibitory signaling pathway via Gᵢ coupling.
Conclusion
The comparative analysis of 3-butoxypiperidine and 4-butoxypiperidine provides a compelling illustration of how positional isomerism dictates receptor selectivity. Based on established SAR principles, 3-butoxypiperidine is predicted to preferentially target dopamine D₂ and sigma-1 receptors, while 4-butoxypiperidine is expected to exhibit selectivity for the serotonin 5-HT₂ₐ receptor. These differences, arising from a simple shift of a butoxy group, have profound implications for the potential therapeutic applications of these molecules. For drug development professionals, this guide highlights the critical need for meticulous consideration of substituent placement on a scaffold to achieve the desired pharmacological profile and minimize off-target effects. The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions, paving the way for the development of more selective and effective CNS therapeutics.
References
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Pettersson, F., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. European Journal of Medicinal Chemistry, 60, 239-248. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]
-
Hemanth, P. (2021). "PHARMACOPHORIC EVALUATION OF 5-HT2A AND 5-HT2B SEROTONIN RECPEPTORS". VCU Scholars Compass. [Link]
-
Fu, X., et al. (2002). Synthesis, Receptor Potency, and Selectivity of Halogenated Diphenylpiperidines as Serotonin 5-HT2A Ligands for PET or SPECT Brain Imaging. Journal of Medicinal Chemistry, 45(11), 2259-2269. [Link]
-
From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. PubMed. [Link]
-
Burnham, B. S., et al. (2008). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 154(5), 1078-1091. [Link]
-
Cuevas, J., et al. (2011). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC. [Link]
-
Roth, B. L., et al. (2015). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. PMC. [Link]
-
van der Weide, J., et al. (2017). Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. Amsterdam UMC. [Link]
-
Roth, B. L., et al. (2018). “Selective” serotonin 5-HT2A receptor antagonists. PMC. [Link]
-
Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS. bioRxiv. [Link]
-
Geva, M., et al. (2022). Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. MDPI. [Link]
-
Seeman, P. (2011). Antipsychotic drugs which bind more tightly than dopamine at the dopamine D2 receptor elicit Parkinsonism, while those which bind more loosely than dopamine elicit little or no Parkinsonism or other extrapyramidal clinical signs in patients. ResearchGate. [Link]
-
Iyo, A. H., et al. (2017). Affinity States of Striatal Dopamine D2 Receptors in Antipsychotic-Free Patients with Schizophrenia. PMC. [Link]
Sources
- 1. Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "PHARMACOPHORIC EVALUATION OF 5-HT2A AND 5-HT2B SEROTONIN RECPEPTORS" by Prithvi Hemanth [scholarscompass.vcu.edu]
- 4. Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties & Hazard Causality
As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter operational questions regarding the handling of specialized amine derivatives. 3-Butoxypiperidine (CAS: 946725-65-1)[1] is a highly valuable building block in drug development and synthetic chemistry. However, its structural properties demand rigorous operational and disposal protocols.
To build a self-validating safety culture, we must move beyond simply following rules; we must understand the causality behind them. This guide provides a comprehensive, step-by-step operational framework for the safe handling and RCRA-compliant disposal of 3-Butoxypiperidine, ensuring environmental responsibility and personnel safety.
Understanding the physical and chemical properties of 3-Butoxypiperidine is the first step in designing a robust disposal plan. Like many piperidine derivatives, it presents specific hazards that dictate our choice of personal protective equipment (PPE), storage, and waste segregation[2].
Table 1: Physicochemical Properties & Operational Causality
| Property | Value | Operational Impact & Causality |
| CAS Number | 946725-65-1[1] | Essential for precise SDS tracking and EPA/RCRA waste manifesting. |
| Molecular Weight | 157.25 g/mol [3] | Influences vapor density; vapors are heavier than air and may accumulate in unventilated, low-lying areas. |
| Boiling Point | 215.4 ± 33.0 °C[3] | High boiling point reduces ambient volatility, but aerosolization during transfer still poses severe inhalation risks. |
| Density | 0.90 ± 0.1 g/cm³[3] | Lighter than water. Aqueous spill flushing is ineffective and spreads contamination; dry absorbents are mandatory. |
| pKa | 9.41 ± 0.10[3] | Strongly basic. Drives the corrosive hazard profile[2], requiring strict segregation from strong acids to prevent violent exothermic reactions[4]. |
| Hazard Class | Irritant, STOT SE 3[5] | Mandates rigorous PPE to prevent severe eye damage, skin burns, and single-exposure specific target organ toxicity[5]. |
Strategic Waste Management & Disposal Workflow
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be meticulously profiled and managed[6]. Piperidine derivatives are strictly regulated due to their corrosivity, toxicity, and environmental hazard profile[2]. They must never be flushed down the drain, as high pH levels and chemical toxicity severely harm aquatic ecosystems[7].
Below is the logical workflow for segregating and processing 3-Butoxypiperidine waste.
Workflow for the segregation, containment, and RCRA-compliant disposal of 3-Butoxypiperidine.
Step-by-Step Operational Methodologies
To ensure a self-validating system, every step in the disposal process must be verifiable. Implement the following protocols in your laboratory.
Protocol A: Liquid Waste Segregation & Containment
-
Compatibility Verification: Confirm that the designated waste container does not hold heavy metal salts, strong acids (e.g., Hydrochloric, Sulfuric, Nitric), or strong oxidizers. Mixing 3-Butoxypiperidine with these incompatible chemicals will cause violent, heat-generating (exothermic) reactions[4].
-
Transfer & Grounding: Transfer the liquid waste into a high-density polyethylene (HDPE) or chemically compatible glass container. If transferring large volumes, ensure metal containers and funnels are grounded and bonded to prevent static discharge ignition[4].
-
pH Profiling: If the waste is an aqueous mixture, measure the pH. Because of its high pKa, solutions with a high pH must be carefully neutralized or explicitly profiled as corrosive hazardous waste before transport to prevent container degradation[7].
-
Secondary Containment: Tightly seal the primary waste container to prevent vapor escape and place it inside a chemical-resistant secondary tub to capture any potential leaks[2]. Label clearly with "Hazardous Waste: 3-Butoxypiperidine (Corrosive/Toxic)".
Protocol B: Solid Waste & Empty Container Management
-
Solid Waste Segregation: Collect all contaminated nitrile gloves, bench paper, and absorbent pads. Place them in a designated, heavy-duty hazardous waste bag or solid waste drum[2].
-
Triple-Rinsing Procedure: "Empty" reagent bottles that once held 3-Butoxypiperidine must be triple-rinsed using a compatible, non-reactive solvent (e.g., ethanol or an institutional-approved organic solvent) to remove residual chemical[2].
-
Rinsate Disposal: Collect all rinsate and add it to the liquid hazardous waste stream. The container is now considered "RCRA-empty" but should have its original label defaced before being disposed of according to institutional solid waste guidelines[2].
Protocol C: Emergency Spill Decontamination
In the event of a spill, immediate action is required to mitigate inhalation and contact risks.
-
Evacuation & Isolation: Immediately evacuate all non-essential personnel who are not wearing appropriate PPE (chemical safety goggles, face shield, nitrile gloves, and flame-retardant lab coat)[2]. Ensure the fume hood or room ventilation is maximized[4].
-
Source Control: Remove all potential ignition sources, as piperidine vapors can form explosive mixtures with air[2].
-
Containment: Do not use combustible materials like paper towels. Deploy non-combustible absorbents such as dry sand, earth, or vermiculite to dike and absorb the spill[2].
-
Collection: Using non-sparking tools, scoop the absorbed chemical mixture into a chemical-resistant, sealable waste container[7].
-
Final Decontamination: Only after the bulk chemical has been mechanically removed should you wash the spill area with water. Ensure the wash water is also collected as hazardous waste, as flushing it into the sewer system is strictly prohibited[4].
References
-
"3-BUTOXYPIPERIDINE — Chemical Substance Information", NextSDS,[Link]
-
"PIPERIDINE CAS Number - HAZARD SUMMARY", NJ.gov,[Link]
-
"Hazardous Waste Listings", EPA,[Link]
-
"4-butoxypiperidine — Chemical Substance Information", NextSDS,[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
